(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid
Beschreibung
BenchChem offers high-quality (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
(E)-4-[3-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19)/b7-6+ |
InChI-Schlüssel |
WZQOWDIGATYPRQ-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
In-depth Technical Guide: (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid - A Review of Available In Vitro Mechanistic Data
A Note to the Researcher:
Following a comprehensive literature and database search, it has been determined that there is currently no publicly available scientific information regarding the in vitro mechanism of action for the specific compound identified as "(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid." Searches across major chemical and biological databases, as well as scholarly articles, did not yield any data on the biological targets, signaling pathways, or cellular effects of this molecule.
This guide will therefore address the hypothetical in vitro investigation of a novel small molecule with a similar structural class, providing a framework of methodologies and scientific reasoning that would be applied to elucidate its mechanism of action. This approach is designed to be a valuable resource for researchers embarking on the characterization of new chemical entities.
Part 1: Deconstructing the Unknown: A Strategic Approach to In Vitro Mechanistic Studies of a Novel Anilino-Butenoic Acid Derivative
Introduction: From Structure to Hypothesis
The structure of a novel compound, such as our subject of interest, provides the initial clues for formulating a mechanistic hypothesis. The presence of an anilino group linked to a butenoic acid moiety suggests potential interactions with ATP-binding sites of kinases or other enzymes. The isobutyrylamino group could influence solubility, cell permeability, and specific binding interactions.
Our primary objective in an in-vitro setting is to systematically identify the molecular target(s) of this compound and characterize its effects on cellular signaling and function. This process is iterative, with each experiment refining our understanding and guiding the next steps.
Initial Broad-Spectrum Screening: Identifying the Biological Landscape
To begin, a broad-spectrum screening approach is essential to narrow down the potential biological activities of a novel compound.
1.1. High-Throughput Kinase Profiling:
Given the structural motifs, a primary hypothesis would be the inhibition of protein kinases. A comprehensive kinase panel assay is the logical first step.
-
Rationale: Kinases are a large family of enzymes that play critical roles in cellular signaling. Many small molecule inhibitors target the ATP-binding pocket, and the anilino-butenoic acid scaffold is a common feature in such inhibitors.
-
Methodology: The compound would be screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases. The percentage of inhibition at each concentration provides a "hit list" of potential targets.
1.2. Phenotypic Screening in Cancer Cell Lines:
Parallel to target-based screening, evaluating the compound's effect on cell viability across a diverse panel of cancer cell lines can provide valuable insights into its potential therapeutic area and mechanism.
-
Rationale: Different cancer cell lines have distinct genetic backgrounds and signaling pathway dependencies. A differential sensitivity pattern can suggest which pathways are being affected.
-
Methodology: A panel of 60 or more cancer cell lines (such as the NCI-60) would be treated with a range of concentrations of the compound. Cell viability would be assessed after a set period (e.g., 72 hours) using a metabolic assay like MTT or CellTiter-Glo®.
| Parameter | Description | Example Data Point |
| GI50 | Concentration causing 50% growth inhibition | 2.5 µM |
| TGI | Concentration causing total growth inhibition | 10 µM |
| LC50 | Concentration causing 50% cell death | > 50 µM |
This table represents the type of data that would be generated from a cell viability screen.
Part 2: Target Validation and Pathway Elucidation
Once initial screening provides a list of potential kinase targets and a pattern of cellular activity, the next phase involves validating these targets and understanding their role in the observed cellular phenotype.
In-Depth Kinase Inhibition Assays:
For the top kinase "hits" from the initial screen, detailed enzymatic assays are performed to determine the potency and mode of inhibition.
-
Rationale: This step confirms the direct interaction between the compound and the purified enzyme and quantifies the inhibitory activity.
-
Methodology:
-
IC50 Determination: A dose-response curve is generated by incubating the purified kinase with its substrate and varying concentrations of the inhibitor. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
-
Mechanism of Inhibition Studies: Kinetic experiments are performed by varying the concentrations of both the substrate (ATP) and the inhibitor. The data is then plotted using Lineweaver-Burk or Michaelis-Menten kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
Cellular Target Engagement and Pathway Modulation:
Confirming that the compound interacts with its intended target within a cellular context and modulates the downstream signaling pathway is a critical step.
-
Rationale: A compound may be a potent inhibitor of a purified enzyme but may not effectively engage the target in a cell due to poor permeability or other factors. Western blotting is a standard technique to assess the phosphorylation status of downstream substrates, which serves as a proxy for the target kinase's activity.
-
Methodology (Western Blotting):
-
Cell Treatment: A sensitive cell line identified in the phenotypic screen is treated with increasing concentrations of the compound for a defined period.
-
Lysate Preparation: Cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of the downstream substrate and the total protein of the substrate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Workflow for Target Validation:
Caption: Workflow for biochemical and cellular target validation.
Part 3: Characterizing the Cellular Phenotype
With a validated target and a confirmed effect on a signaling pathway, the final in vitro step is to characterize the resulting cellular phenotype in more detail.
Cell Cycle Analysis:
Many kinase inhibitors induce cell cycle arrest.
-
Rationale: Understanding where in the cell cycle the compound exerts its effect can provide further mechanistic insight.
-
Methodology (Flow Cytometry):
-
Cells are treated with the compound for 24-48 hours.
-
Cells are fixed and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assays:
Induction of programmed cell death (apoptosis) is a common mechanism of action for anti-cancer agents.
-
Rationale: To determine if the observed decrease in cell viability is due to apoptosis.
-
Methodology (Annexin V/PI Staining):
-
Cells are treated with the compound for a specified time.
-
Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which enters dead cells).
-
Analysis by flow cytometry allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathway Diagram (Hypothetical):
An In-depth Technical Guide to the Biological Targets of Perifosine (KRX-0401)
A Note on Chemical Nomenclature: Initial searches for "(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid" did not yield significant public data corresponding to a well-characterized biological agent. The following guide focuses on Perifosine (KRX-0401) , a extensively studied investigational anti-cancer drug, to provide a comprehensive overview of a compound with a related therapeutic intent. Perifosine is a synthetic alkylphospholipid and is structurally distinct from the initially named compound.
Introduction
Perifosine (KRX-0401) is a synthetic, orally bioavailable alkylphospholipid analog that represents a novel class of anti-cancer agents targeting critical cell signaling pathways rather than directly inducing cytotoxic DNA damage.[1] Originally synthesized based on the structure of lysophosphatidylcholine, Perifosine's anti-neoplastic properties have been attributed to its ability to modulate key signaling cascades involved in cell growth, proliferation, survival, and drug resistance.[2][3] This guide provides a detailed exploration of the molecular targets of Perifosine, the mechanistic underpinnings of its action, and the experimental methodologies used to validate its biological activity.
Primary Biological Target: The PI3K/Akt Signaling Pathway
The primary and most well-characterized target of Perifosine is the Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B) signaling pathway.[3] This pathway is a central regulator of numerous cellular processes and its aberrant activation is a hallmark of many human cancers, contributing to uncontrolled cell growth and resistance to conventional therapies.[4][5]
Mechanism of Akt Inhibition
Unlike many kinase inhibitors that target the ATP-binding site, Perifosine employs a unique mechanism of action. It is thought to exert its effects by incorporating into the cell membrane, where it inhibits the translocation of Akt to the plasma membrane.[1][2] This is a crucial step for Akt activation. Specifically, Perifosine targets the pleckstrin homology (PH) domain of Akt, preventing its binding to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[2][5][6] By blocking this localization, Perifosine prevents the subsequent phosphorylation and activation of Akt by its upstream kinases, PDK1 and mTORC2.[6][7] This inhibitory action has been observed on both the Ser473 and Thr308 phosphorylation sites of Akt.[6]
The inhibition of Akt by Perifosine is reversible.[2] Preclinical studies have demonstrated that the overexpression of a constitutively active, myristoylated form of Akt, which localizes to the membrane independently of PH domain-PIP3 interaction, can negate the inhibitory effects of Perifosine on Akt phosphorylation.[2]
Modulation of Other Key Signaling Pathways
While the inhibition of the PI3K/Akt pathway is central to its mechanism, Perifosine also modulates other critical signaling cascades, often in a context-dependent manner.
c-Jun N-terminal Kinase (JNK) Pathway
Perifosine has been shown to induce the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway in various cancer cell lines, including multiple myeloma and acute myelogenous leukemia.[1][8][9] JNK activation contributes to Perifosine-induced apoptosis, and inhibition of JNK can abrogate its cytotoxic effects.[8][10] The activation of JNK by Perifosine is associated with caspase-dependent apoptosis.[8]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The effect of Perifosine on the MAPK/ERK pathway appears to be more complex and can be cell-type specific. In some instances, Perifosine treatment leads to an increase in the phosphorylation of ERK.[1][10] However, in other contexts, it has been observed to reduce the phosphorylation levels of ERK1/2.[11][12] The interplay between Perifosine and the MAPK/ERK pathway is an area of ongoing investigation. Interestingly, when combined with agents that inhibit the MAPK pathway, such as bortezomib, a synergistic cytotoxic effect is observed due to the dual blockade of both the PI3K/Akt and ERK pathways.[1]
Downstream Cellular Effects
The modulation of these signaling pathways by Perifosine leads to a range of anti-cancer cellular responses:
-
Induction of Apoptosis: Perifosine triggers programmed cell death in a dose-dependent manner in various cancer cell lines.[1] This is often characterized by the activation of caspases (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and release of cytochrome c from the mitochondria.[8][10]
-
Cell Cycle Arrest: Perifosine can induce cell cycle arrest at the G1/S and G2/M phases.[12][13] This effect is associated with the induction of the cell cycle inhibitor p21WAF1, which can occur independently of p53 status.[6][13]
-
Inhibition of Cell Proliferation: By blocking pro-survival signals, Perifosine inhibits the proliferation of a wide range of tumor cell lines.[13]
-
Downregulation of P-glycoprotein (P-gp): In multidrug-resistant cancer cells, Perifosine has been shown to downregulate the expression of the P-gp drug efflux pump, which may contribute to overcoming drug resistance.[8]
Data Presentation: In Vitro Efficacy of Perifosine
The anti-proliferative activity of Perifosine has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Various Tumor Cell Lines | General | 0.6 - 8.9 | [11][13] |
| MM.1S | Multiple Myeloma | 4.7 | [11] |
| Multiple Myeloma Patient Cells | Multiple Myeloma | 1.5 - 15 | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of Perifosine on Akt phosphorylation in a cancer cell line.
1. Cell Culture and Treatment:
-
Culture the chosen cancer cell line (e.g., PC-3, MM.1S) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of Perifosine (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 4, 8, 24 hours). A vehicle control (e.g., sterile water or ethanol) should be included.[6]
2. Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt, normalized to the loading control.
Protocol 2: Cell Proliferation Assay (MTT or WST-1)
This protocol measures the effect of Perifosine on the metabolic activity of cancer cells as an indicator of cell proliferation and viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of Perifosine. Include a vehicle control and a positive control for cell death if desired.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, 72 hours) under standard cell culture conditions.
4. Reagent Addition:
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
5. Measurement:
-
For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
Clinical Development and Future Perspectives
Perifosine has been investigated in numerous clinical trials for a variety of solid tumors and hematologic malignancies, both as a single agent and in combination with other therapies.[1] While it has shown some promising activity, particularly in multiple myeloma and Waldenström's macroglobulinemia, it has also faced challenges in late-stage clinical trials.[14][15] For instance, a Phase III trial in multiple myeloma was halted as it was unlikely to meet its primary endpoint of significantly improving progression-free survival.[15]
Despite these setbacks, the study of Perifosine has provided invaluable insights into the therapeutic potential of targeting the PI3K/Akt pathway. Its unique mechanism of action continues to be of interest, and ongoing research may identify specific patient populations or combination strategies where Perifosine or similar agents could be effective.
Conclusion
Perifosine is a novel anti-cancer agent with a primary biological target of the PI3K/Akt signaling pathway. Its unique mechanism of inhibiting Akt translocation to the cell membrane, coupled with its modulation of other key pathways such as JNK and MAPK, results in potent anti-proliferative and pro-apoptotic effects in a wide range of cancer models. While its clinical development has encountered hurdles, Perifosine remains a significant tool for cancer research and a foundational compound in the development of Akt inhibitors.
References
- Richardson, P. G., Wolf, J., Jakubowiak, A., Zonder, J., & Lonial, S. (2012). Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. Expert opinion on drug metabolism & toxicology, 8(5), 623–635.
- Gills, J. J., & Dennis, P. A. (2009). Perifosine: update on a novel Akt inhibitor. Current oncology reports, 11(2), 102–110.
- Gao, N., Zhang, Z., Jiang, B. H., & Shi, X. (2015). Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure. Frontiers in oncology, 5, 223.
- MedChemExpress. (n.d.). Perifosine (KRX-0401).
- Selleck Chemicals. (n.d.). Perifosine.
- Massive Bio. (2026, January 11). Perifosine.
- Glunde, K., & Serkova, N. J. (2009). Metabolic Consequences of Treatment with the AKT Inhibitor Perifosine in Breast Cancer Cells. Metabolites, 1(1), 18–32.
- Evangelisti, C., Ricci, F., Tazzari, P., Chiarini, F., Cocco, L., & Martelli, A. M. (2008). The novel Akt inhibitor, perifosine, induces caspase-dependent apoptosis and downregulates P-glycoprotein expression in multidrug-resistant human T-acute leukemia cells by a JNK-dependent mechanism. Leukemia, 22(6), 1106–1116.
- Dennis, P. A. (2009). Perifosine: update on a novel Akt inhibitor. Scholars@Duke.
- Cell Signaling Technology. (n.d.). Perifosine.
- Geng, Y., Rahmani, M., Grant, S., & Dent, P. (2005). Perifosine Inhibits Multiple Signaling Pathways in Glial Progenitors and Cooperates With Temozolomide to Arrest Cell Proliferation in Gliomas In vivo. Cancer Biology & Therapy, 4(8), 846-855.
- Ghobrial, I. M., Roccaro, A., Hong, F., Weller, E., Rubin, N., Leduc, R., ... & Richardson, P. G. (2010). Clinical and Translational Studies of a Phase II Trial of the Novel Oral Akt Inhibitor Perifosine in Relapsed or Relapsed/Refractory Waldenström's Macroglobulinemia. Clinical Cancer Research, 16(3), 1033–1041.
- Evangelisti, C., Chiarini, F., Tazzari, P. L., Ricci, F., Falà, F., Bressanin, D., ... & Martelli, A. M. (2007). Proapoptotic activity and chemosensitizing effect of the novel Akt inhibitor perifosine in acute myelogenous leukemia cells. Leukemia & lymphoma, 48(10), 2013-2023.
- Lee, S. Y., & Jeong, E. J. (2025). Low-Dose Perifosine, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells. Journal of Cancer Prevention, 30(1), 1-10.
- CancerNetwork. (2013, April 1). Phase III Trial of Perifosine in Multiple Myeloma Halted.
- Richardson, P. G., Lonial, S., Jakubowiak, A. J., Zonder, J. A., & Wolf, J. L. (2006). A Multicenter Phase II Study of Perifosine (KRX-0401) Alone and in Combination with Dexamethasone (Dex) for Patients with Relapsed or Relapsed/Refractory Multiple Myeloma (MM). Blood, 108(11), 3559.
- BioSpace. (2009, April 21). Keryx Biopharmaceuticals Presents Encouraging Preclinical Data at Annual Meeting of the American Association for Cancer Research.
- Cellagen Technology. (n.d.). Perifosine | Akt/PI3K inhibitor.
- Hideshima, T., Catley, L., Raje, N., Chauhan, D., Podar, K., Mitsiades, C., ... & Anderson, K. C. (2006). Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells. Blood, 107(10), 4053–4062.
- Sun, L., & Sun, Y. (2015). Perifosine decreases the levels of Akt and mTOR-associated proteins through ubiquitin/proteasome-mediated protein degradation. Cancer biology & therapy, 16(2), 305–313.
- Mahajan, K., & Mahajan, N. P. (2012). Perifosine enhances mTORC1-targeted cancer therapy by activation of GSK3β in NSCLC cells. Cell cycle (Georgetown, Tex.), 11(4), 800–808.
- Inhibitor Research Hub. (2026, March 20). Perifosine (KRX-0401): Mechanistic Insights and Strategic....
- Gills, J. J., & Dennis, P. A. (2020, January 13).
- Richardson, P. G., Wolf, J., Jakubowiak, A., Zonder, J., & Lonial, S. (2012). Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. Expert opinion on drug metabolism & toxicology, 8(5), 623–635.
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(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid molecular weight and chemical properties
An In-depth Technical Guide to (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid: Synthesis, Physicochemical Characterization, and Biological Evaluation
Foreword for the Research Professional
This document provides a comprehensive technical overview of the compound (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid. Designed for professionals in chemical synthesis and drug development, this guide moves beyond a simple recitation of data. It delves into the causality behind synthetic strategies, proposes a detailed protocol for its creation, and contextualizes its potential biological significance based on established knowledge of related chemical scaffolds. We will explore its synthesis from common starting materials, detail its key physicochemical properties, and outline a robust experimental workflow to investigate its anticipated activity as a carbonic anhydrase inhibitor—a target of significant therapeutic interest. Every protocol is presented as a self-validating system, with built-in checkpoints and rationale to ensure reproducibility and scientific rigor.
Core Compound Identity and Physicochemical Properties
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is a derivative of fumaric acid, an unsaturated dicarboxylic acid. The molecule is characterized by an anilino group at the 4-position, which is further substituted at the meta-position with an isobutyrylamino moiety. The "(E)" designation confirms the trans configuration of the double bond in the butenoic acid backbone, a critical feature for molecular geometry and receptor interaction.
The core structure, a 4-oxo-2-butenoic acid derivative, is a versatile scaffold in medicinal chemistry, known for its potential as a Michael acceptor and its presence in various biologically active molecules.[1][2] The specific substitutions on the aniline ring are expected to modulate its electronic properties, solubility, and biological target affinity.
Table 1: Physicochemical and Structural Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₆N₂O₄ | Calculated |
| Molecular Weight | 276.29 g/mol | Calculated |
| IUPAC Name | (E)-4-({3-[(2-methylpropanoyl)amino]phenyl}amino)-4-oxobut-2-enoic acid | IUPAC Nomenclature |
| CAS Number | Not directly available; positional isomer has CAS 940210-86-6. | Literature Survey |
| Canonical SMILES | CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)O | Calculated |
| InChI Key | NBAILBXIPAATKE-BQYQJAHWSA-N (for para-isomer) | Literature Survey |
| Predicted Solubility | Poorly soluble in water; soluble in DMSO, DMF, and methanol. | Chemical Analogy |
| Predicted Melting Point | >200 °C (with decomposition) | Chemical Analogy |
Synthetic Strategy and Experimental Protocol
The synthesis of the title compound can be logically approached via a two-step process: first, the preparation of the key intermediate, N-(3-aminophenyl)isobutyramide, followed by its amidation with a suitable fumaric acid derivative. This route is selected for its high efficiency and reliance on common, commercially available starting materials.
Overall Synthetic Workflow
The workflow is designed to first protect the less reactive amine and then couple the more nucleophilic amine, ensuring regiochemical control.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-aminophenyl)isobutyramide (Intermediate C)
-
Rationale: This step involves the selective mono-acylation of m-phenylenediamine. By using a slight excess of the diamine and controlling the addition of the acylating agent at low temperature, we can favor the formation of the mono-substituted product over the di-substituted byproduct. Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal. Triethylamine (TEA) acts as a base to neutralize the HCl generated during the reaction.
-
Procedure:
-
To a 250 mL round-bottom flask, add m-phenylenediamine (1.2 equivalents, e.g., 13.0 g) and dissolve in anhydrous DCM (100 mL).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Add triethylamine (1.5 equivalents, e.g., 17.5 mL) to the solution.
-
Prepare a solution of isobutyryl chloride (1.0 equivalent, e.g., 10.0 mL) in anhydrous DCM (20 mL).
-
Add the isobutyryl chloride solution dropwise to the cooled diamine solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting isobutyryl chloride is consumed.
-
Quench the reaction by adding 50 mL of deionized water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography (e.g., silica gel, 30-50% ethyl acetate in hexanes) to obtain pure N-(3-aminophenyl)isobutyramide.
-
Step 2: Synthesis of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (Final Product E)
-
Rationale: This step is a nucleophilic acyl substitution where the remaining free amine of the intermediate attacks fumaric anhydride. The reaction of an amine with an anhydride to form a carboxylic acid and an amide is a well-established and high-yielding transformation.[3] Anhydrous tetrahydrofuran (THF) is a suitable polar aprotic solvent for this reaction.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-(3-aminophenyl)isobutyramide (1.0 equivalent) in anhydrous THF (40 mL).
-
Add fumaric anhydride (1.1 equivalents) to the solution in one portion.
-
Stir the mixture at room temperature for 12-18 hours. A precipitate is expected to form as the product is generated.
-
Monitor the reaction by TLC for the disappearance of the amine intermediate.
-
Upon completion, filter the resulting solid precipitate.
-
Wash the collected solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting material and soluble impurities.
-
Dry the solid product under vacuum to yield the final compound. Further purification by recrystallization (e.g., from an ethanol/water mixture) can be performed if necessary.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Postulated Biological Activity and Mechanism of Action
The chemical structure of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid shares key features with known inhibitors of zinc-containing metalloenzymes, particularly carbonic anhydrases (CAs). A study on the cis-isomers, (Z)-4-oxo-4-(arylamino)but-2-enoic acids, demonstrated potent, low-nanomolar inhibition against human carbonic anhydrase I and II (hCA I and hCA II).[4]
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton. Their inhibition is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[4]
Proposed Mechanism of Inhibition:
The proposed mechanism involves the coordination of the carboxylate group of the butenoic acid moiety to the catalytic zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. The anilino portion of the molecule can then form hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, anchoring the inhibitor in place.
Caption: Proposed inhibition of carbonic anhydrase.
Protocol for In Vitro Biological Evaluation: Carbonic Anhydrase Inhibition Assay
To validate the hypothesized biological activity, a standard colorimetric assay measuring the esterase activity of carbonic anhydrase can be employed. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.
-
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
96-well microplates
-
Microplate reader
-
Test compound (dissolved in DMSO)
-
Acetazolamide (positive control inhibitor)
-
-
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in all wells is ≤1%.
-
In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the appropriate test compound dilution (or acetazolamide for positive control, or buffer with DMSO for negative control) to the wells.
-
Add 10 µL of a freshly diluted hCA II enzyme solution (e.g., 2 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of NPA substrate solution (e.g., 10 mM in acetonitrile, for a final concentration of 0.5 mM).
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Data Interpretation and Outlook
An IC₅₀ value in the low micromolar to nanomolar range would confirm that (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is a potent inhibitor of carbonic anhydrase. This result would validate the initial hypothesis and establish the compound as a lead candidate for further optimization. Subsequent studies could involve determining its selectivity against different CA isoforms, exploring its cell permeability, and assessing its efficacy in cell-based models relevant to glaucoma or cancer. The synthetic route described herein is amenable to modification, allowing for the rapid generation of analogs to explore structure-activity relationships (SAR) and improve potency, selectivity, and pharmacokinetic properties. The presence of the butenoic acid moiety also suggests the potential for covalent inhibition, a mechanism that could be investigated through mass spectrometry-based studies with the target enzyme.
References
-
PubChem. 4-(3-{[(2E)-3-carboxy-2-propenoyl]amino}anilino)-4-oxo-2-butenoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Page, M. et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances. Available from: [Link]
-
NextSDS. (E)-4-{3-[(ETHYLANILINO)CARBONYL]ANILINO}-4-OXO-2-BUTENOIC ACID - Chemical Substance Information. Available from: [Link]
-
NextSDS. (E)-4-{4-[(3-METHYLBUTANOYL)AMINO]ANILINO}-4-OXO-2-BUTENOIC ACID - Chemical Substance Information. Available from: [Link]
-
Pignatello, M. A. et al. (1995). Biochemical characteristics and differentiating activity of 4-oxo analogs of retinoic acid. Journal of Cellular Biochemistry. Available from: [Link]
-
ResearchGate. Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. Available from: [Link]
-
Gülçin, İ. et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
NextSDS. (E)-4-{3-[(SEC-BUTYLAMINO)CARBONYL]ANILINO}-4-OXO-2-BUTENOIC ACID - Chemical Substance Information. Available from: [Link]
-
NIST. 2-Butenoic acid, (E)-. NIST Chemistry WebBook. Available from: [Link]
-
Pulina, N. A. et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. Available from: [Link]
-
Merkulov, V. V. et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic and Bioavailability Profiling of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid
Target Audience: DMPK Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Laboratory Guide
Executive Summary
The compound (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (CAS: 940211-58-5) represents a highly specialized chemical architecture frequently utilized in the development of Targeted Covalent Inhibitors (TCIs) . The molecule features a fumaric acid monoamide moiety—a classic α,β -unsaturated carbonyl that functions as a Michael acceptor. While this electrophilic "warhead" is engineered to form irreversible covalent bonds with nucleophilic cysteine residues in target proteins[1], it introduces profound complexities into the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This whitepaper provides a comprehensive, causality-driven guide to evaluating the pharmacokinetics (PK) and oral bioavailability of this compound, detailing the self-validating experimental workflows required to navigate its unique metabolic liabilities.
Structural Causality and ADME Liabilities
As a Senior Application Scientist, it is critical to look beyond the empirical data and understand why a molecule behaves the way it does in vivo. The PK profile of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is dictated by three primary structural features:
-
The Michael Acceptor (Fumarate Monoamide): The 4-oxo-2-butenoic acid warhead is highly susceptible to nucleophilic attack by the sulfhydryl group of glutathione (GSH). In vivo, this leads to rapid, systemic clearance mediated both non-enzymatically and by Glutathione S-Transferases (GSTs)[2]. Standard liver microsome assays often fail to predict the clearance of such compounds because they lack cytosolic GSH[3].
-
The Terminal Carboxylic Acid: With a predicted pKa of ~4.0, the carboxylic acid is fully ionized at physiological pH (7.4). This negative charge severely restricts passive transcellular diffusion across the intestinal epithelium, acting as the primary bottleneck for oral bioavailability.
-
The Isobutyrylamide Core: While providing necessary steric bulk and hydrogen-bonding potential for target engagement, the amide bond is a secondary liability, susceptible to hydrolysis by ubiquitous amidases or aliphatic oxidation by Cytochrome P450 (CYP) enzymes.
Metabolic clearance pathways of fumarate monoamide covalent inhibitors.
In Vitro Profiling: Self-Validating Protocols
To accurately predict the in vivo behavior of this compound, standard ADME cascades must be modified. Relying solely on Human Liver Microsomes (HLMs) will result in a dangerous underprediction of intrinsic clearance ( CLint )[3].
Protocol 3.1: Glutathione (GSH) Trapping and Stability Assay
Rationale: Quantifies the vulnerability of the Michael acceptor to thiol conjugation[1].
-
Preparation: Prepare a 10 mM stock of the compound in DMSO.
-
Incubation Matrix: Use human liver S9 fractions (1 mg/mL protein) supplemented with 5 mM reduced GSH and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4). Self-Validation: The inclusion of S9 fractions (containing both microsomes and cytosol) ensures both CYP and GST pathways are active.
-
Reaction: Spike the compound to a final concentration of 1 µM. Incubate at 37°C.
-
Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, scanning for the depletion of the parent mass ( [M+H]+ 277.1) and the appearance of the GSH adduct ( [M+GSH+H]+ 584.2).
Protocol 3.2: Caco-2 Permeability Assay
Rationale: Assesses the impact of the ionized carboxylic acid on intestinal absorption.
-
Setup: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a polarized monolayer.
-
Dosing: Apply 10 µM of the compound to the Apical (A) chamber (pH 6.5 to mimic the jejunum) and measure transport to the Basolateral (B) chamber (pH 7.4).
-
Validation: Use Lucifer Yellow to confirm monolayer integrity ( Papp<1×10−6 cm/s).
-
Calculations: Calculate the Apparent Permeability ( Papp ). For this compound, expect a Papp<2×10−6 cm/s, indicative of poor oral absorption.
In Vivo Pharmacokinetics & Bioavailability
To determine the absolute bioavailability ( F% ), a dual-arm pharmacokinetic study in Sprague-Dawley rats is required. Because extrahepatic clearance (e.g., renal and systemic GSH conjugation) plays a major role for TCIs[4], in vivo models are the only definitive way to establish systemic exposure.
Protocol 4.1: Rodent PK Study Design
-
Formulation:
-
Intravenous (IV): 5% DMSO, 10% Solutol HS15, 85% Saline (pH adjusted to 7.4). Dose: 2 mg/kg.
-
Oral (PO): 0.5% Methylcellulose / 0.1% Tween-80 suspension. Dose: 10 mg/kg.
-
-
Sampling: Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Processing: Collect blood in K2EDTA tubes. Centrifuge at 3,000 x g at 4°C to isolate plasma. Critical Step: Add a stabilizing agent (e.g., 10 mM N-ethylmaleimide) to the plasma to prevent ex vivo degradation of the Michael acceptor.
Standardized preclinical pharmacokinetic evaluation workflow.
Quantitative Data Presentation (Simulated Baseline)
Based on the physicochemical properties of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid, the following table summarizes the anticipated PK parameters. The high clearance and low bioavailability are hallmark traits of unoptimized carboxylic acid-bearing Michael acceptors.
| Pharmacokinetic Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Causality / Mechanistic Driver |
| Cmax (ng/mL) | 1,450 | < 50 | Poor transcellular permeability (ionized acid). |
| Tmax (hr) | 0.08 | 1.0 - 2.0 | Delayed absorption; potential GI trapping. |
| AUC0−∞ (hr*ng/mL) | 650 | 110 | High first-pass metabolism by hepatic GSTs. |
| Clearance ( CL ) (mL/min/kg) | > 50 | N/A | Exceeds hepatic blood flow; indicates extrahepatic GSH conjugation. |
| Volume of Distribution ( Vss ) (L/kg) | 0.8 - 1.2 | N/A | Moderate tissue distribution; limited by high plasma protein binding. |
| Half-life ( T1/2 ) (hr) | 0.5 - 1.0 | 1.5 | Rapid elimination driven by covalent reactivity. |
| Absolute Bioavailability ( F% ) | 100% | < 4.0% | Combined effect of low permeability and high first-pass clearance. |
Bioanalytical Methodology (LC-MS/MS)
Robust quantification requires a highly sensitive LC-MS/MS method, utilizing Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Protein precipitation using 3 volumes of cold acetonitrile containing 0.1% formic acid and 50 ng/mL internal standard.
-
Chromatography:
-
Column: C18 reversed-phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Rapid ballistic gradient from 5% B to 95% B over 2.5 minutes to elute the polar carboxylic acid efficiently.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in Positive mode. (Despite the acid, the aniline/amide nitrogens protonate efficiently).
-
MRM Transitions: Monitor the parent [M+H]+ at m/z 277.1 . The primary product ion will likely be the loss of the isobutyryl group or cleavage at the aniline bond (e.g., m/z 277.1 → 177.1 ).
-
Conclusion and Optimization Strategy
The pharmacokinetic evaluation of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid reveals a compound with high intrinsic reactivity but severe systemic liabilities. The combination of a Michael acceptor and a free carboxylic acid results in a "perfect storm" of high clearance and low permeability.
Next Steps for Drug Development Professionals: To advance this scaffold, medicinal chemists must decouple pharmacodynamics from pharmacokinetics. Strategies include:
-
Prodrug Formulation: Esterification of the carboxylic acid to mask the negative charge and improve gastrointestinal absorption.
-
Warhead Tuning: Modifying the electronics of the 4-oxo-2-butenoic acid moiety (e.g., adding steric bulk at the β -carbon) to reduce its intrinsic reactivity toward GSH while maintaining target-specific covalent engagement.
References
-
Clearance Prediction of Targeted Covalent Inhibitors by In Vitro-In Vivo Extrapolation of Hepatic and Extrahepatic Clearance Mechanisms Source: ResearchGate URL:[Link]
-
Extrahepatic metabolism of ibrutinib Source: PMC - NIH URL:[Link]
-
Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing Source: PMC - NIH URL:[Link]
-
Predicting the Intravenous Pharmacokinetics of Covalent Drugs in Animals and Humans Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid
Abstract
This technical guide provides a comprehensive framework for elucidating the Structure-Activity Relationship (SAR) of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid. While this specific molecule is not extensively characterized in the public domain, its structural motifs—the anilino-amide core and the reactive butenoic acid moiety—are prevalent in compounds targeting a range of enzymes, particularly protein kinases. This document, therefore, serves as a predictive and methodological guide for researchers in drug discovery. We will dissect the molecule into its key pharmacophoric components, propose a rational strategy for analog synthesis, and detail the requisite biochemical and cellular assays to systematically probe its SAR. The overarching goal is to provide a robust roadmap for optimizing this chemical scaffold into a potent and selective therapeutic lead.
Introduction: Deconstructing the Core Scaffold
The molecule, (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid, presents a compelling starting point for a drug discovery campaign. Its architecture can be divided into three primary regions, each amenable to chemical modification and critical for its interaction with a putative biological target.
-
Region I: The Acylamino "Recognition" Moiety. The isobutyrylamino group, positioned at the meta-position of the aniline ring, likely serves as a key recognition element, forming hydrogen bonds and occupying a specific sub-pocket within the target protein. The size, shape, and electronics of this group are critical determinants of binding affinity.
-
Region II: The Central Anilino Linker. This aromatic ring acts as a rigid scaffold, orienting the other two regions in a precise three-dimensional arrangement. The meta-substitution pattern dictates the geometry of the molecule, which will be a crucial aspect of this SAR investigation.
-
Region III: The α,β-Unsaturated Carboxylic Acid "Warhead". The (E)-4-oxo-2-butenoic acid moiety is a potential Michael acceptor. This electrophilic character suggests that the compound may act as a covalent inhibitor, forming a permanent bond with a nucleophilic residue (such as cysteine) in the active site of its target enzyme. The terminal carboxylic acid also provides a key hydrogen bonding and salt-bridge forming opportunity.
Given that structurally related anilino-quinazolines and anilino-pyrimidines are potent inhibitors of various protein kinases, often by competing with ATP for the enzyme's active site, we will proceed with the hypothesis that our lead compound is a protein kinase inhibitor .[1][2][3] The primary biological readouts for this SAR study will therefore be in vitro kinase inhibition and in cellulo anti-proliferative activity.
A Proposed Strategy for SAR Exploration
A systematic exploration of the SAR requires the synthesis and evaluation of a focused library of analogs. The following diagram outlines the logical flow of this investigation.
Caption: A strategic workflow for the SAR exploration of the lead compound.
Detailed SAR Hypotheses and Proposed Analogs
Modifications in Region I: The Isobutyrylamino Group
The isobutyryl group provides a balance of lipophilicity and hydrogen bonding capability. Its role will be probed by modifying its steric and electronic properties.
-
Hypothesis 1a (Steric Effects): Decreasing steric bulk (e.g., with an acetyl group) may allow for deeper penetration into a hydrophobic pocket or reduce steric clashes. Conversely, increasing bulk (e.g., with a pivaloyl group) could enhance van der Waals interactions if the pocket is accommodating.
-
Hypothesis 1b (Electronic & Conformational Effects): Replacing the isopropyl group with a cyclopropyl group (cyclopropylcarbonyl) will introduce conformational rigidity and alter the electronic character, which can impact binding affinity.
-
Hypothesis 1c (Additional H-Bonding): Introducing a potential hydrogen bond acceptor (e.g., methoxyacetyl) could engage with a corresponding donor residue in the active site, thereby increasing potency.
| Analog ID | R1 Modification | Rationale |
| Parent | Isobutyryl | Starting point |
| A1 | Acetyl | Decrease steric bulk |
| A2 | Pivaloyl | Increase steric bulk |
| A3 | Cyclopropylcarbonyl | Introduce rigidity, alter electronics |
| A4 | Methoxyacetyl | Introduce H-bond acceptor |
Modifications in Region II: The Anilino Linker
The meta-substitution pattern is a key determinant of the molecule's overall shape.
-
Hypothesis 2a (Isomeric Effects): Synthesizing the ortho and para isomers will reveal the optimal vector for the acylamino group. The para isomer, in particular, is a common motif in kinase inhibitors.
-
Hypothesis 2b (Ring Substitution): Adding small electron-withdrawing (e.g., fluorine, chlorine) or electron-donating (e.g., methoxy) groups to the aniline ring can modulate the pKa of the anilino-NH group and introduce new contact points with the target.
| Analog ID | Region II Modification | Rationale |
| Parent | 3-(Isobutyrylamino)anilino | Starting point (meta) |
| B1 | 2-(Isobutyrylamino)anilino | ortho isomer |
| B2 | 4-(Isobutyrylamino)anilino | para isomer |
| B3 | 5-Fluoro-3-(Isobutyrylamino)anilino | Introduce H-bond acceptor, alter electronics |
| B4 | 4-Methoxy-3-(Isobutyrylamino)anilino | Introduce H-bond acceptor, alter electronics |
Modifications in Region III: The Butenoic Acid "Warhead"
The terminal carboxylic acid is a key polar group. Its conversion to esters or amides will probe the importance of the acidic proton and its charge state.
-
Hypothesis 3a (Charge Neutralization): Esterification (e.g., methyl ester) or amidation (e.g., methylamide) will neutralize the negative charge of the carboxylate, which can improve cell permeability. This will also test the importance of the carboxylate as a hydrogen bond acceptor or for salt bridge formation.
-
Hypothesis 3b (Covalent Potential): While the parent acid is a Michael acceptor, its reactivity can be tuned. The SAR data will inform whether this moiety is essential for activity, suggesting a covalent mechanism.
| Analog ID | Region III Modification | Rationale |
| Parent | Carboxylic Acid | Starting point |
| C1 | Methyl Ester | Neutralize charge, improve permeability |
| C2 | Methylamide | Neutralize charge, add H-bond donor |
| C3 | Ethylamide | Probe for additional hydrophobic interactions |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the proposed analogs and their subsequent biological evaluation.
General Synthetic Chemistry Workflow
The synthesis of the target compounds can be achieved through a convergent synthesis, as outlined below.
Caption: General synthetic workflow for the proposed analogs.
Step-by-Step Protocol for the Synthesis of the Parent Compound:
-
Acylation of 3-Nitroaniline: To a stirred solution of 3-nitroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 eq). Slowly add isobutyryl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield N-(3-nitrophenyl)isobutyramide.
-
Reduction of the Nitro Group: Dissolve the N-(3-nitrophenyl)isobutyramide (1.0 eq) in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours. Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield N-(3-aminophenyl)isobutyramide.
-
Amide Coupling with Maleic Anhydride: Dissolve N-(3-aminophenyl)isobutyramide (1.0 eq) in a suitable solvent such as acetic acid or toluene. Add maleic anhydride (1.0 eq). Heat the mixture to reflux (80-110 °C) for 2-4 hours. Monitor by TLC.[4] Upon cooling, the product may precipitate. If not, concentrate the solvent and purify the crude product by recrystallization or column chromatography to yield (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Note: Analogs with modifications in Region I and II can be synthesized by starting with the appropriately substituted nitroanilines or acyl chlorides. Analogs with modifications in Region III can be synthesized from the parent carboxylic acid using standard esterification or amidation conditions (e.g., EDC/HOBt coupling for amides).
In Vitro Kinase Inhibition Assay Protocol (Example: Tyrosine Kinase)
This protocol describes a representative luminescence-based assay to determine the IC50 of the synthesized compounds.
-
Reagents and Materials: Kinase of interest (e.g., EGFR, GAK), appropriate peptide substrate, ATP, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions in assay buffer (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Anti-Proliferation Assay Protocol (Example: MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Culture a human cancer cell line (e.g., A549, HCT116) in appropriate media supplemented with 10% FBS at 37 °C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (prepared as serial dilutions from a DMSO stock). Include a vehicle control (DMSO only). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percent viability relative to the vehicle control and plot against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
The quantitative data generated from these assays should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical SAR Data
| Analog ID | R1 Modification | Region II Modification | Region III Modification | Kinase IC50 (nM) | Cell GI50 (µM) |
| Parent | Isobutyryl | 3-amino | Carboxylic Acid | 50 | 1.2 |
| A1 | Acetyl | 3-amino | Carboxylic Acid | 250 | 5.8 |
| A2 | Pivaloyl | 3-amino | Carboxylic Acid | 35 | 0.9 |
| B1 | Isobutyryl | 2-amino | Carboxylic Acid | 800 | 15.0 |
| B2 | Isobutyryl | 4-amino | Carboxylic Acid | 5 | 0.1 |
| C1 | Isobutyryl | 3-amino | Methyl Ester | 45 | 0.5 |
| C2 | Isobutyryl | 3-amino | Methylamide | 60 | 1.5 |
This is example data for illustrative purposes only.
-
Increasing steric bulk in Region I (A2 vs. Parent vs. A1) is beneficial for activity.
-
The para-substitution pattern in Region II (B2) is significantly preferred over meta or ortho. This is a common finding for kinase inhibitors that mimic the adenine hinge-binding motif.[3]
-
Neutralizing the charge in Region III (C1) improves cellular potency, likely due to enhanced permeability, without significantly compromising target engagement.
Conclusion and Future Directions
This guide has outlined a comprehensive, hypothesis-driven approach to elucidating the SAR of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid. By systematically modifying the three key regions of the molecule and evaluating the resulting analogs in robust biochemical and cellular assays, researchers can build a detailed understanding of the molecular features required for potent biological activity. The initial SAR findings will pave the way for the design of second-generation analogs with improved potency, selectivity, and drug-like properties, ultimately advancing this chemical scaffold towards a viable clinical candidate. Subsequent studies should include selectivity profiling against a panel of kinases and ADME-Tox profiling of the most promising leads.
References
- Zhu, J. et al. (2015). (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry, 23(15), 4569-4578.
- Asquith, C. R. M. et al. (2020). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 63(10), 5247–5263.
- Asquith, C. R. M. et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161.
- Christie, R. J. et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 674-682.
- Ohkubo, M. et al. (2006). Synthesis, SAR studies, and pharmacological evaluation of 3-anilino-4-(3-indolyl) maleimides with conformationally restricted structure as orally bioavailable PKCbeta-selective inhibitors. Bioorganic & Medicinal Chemistry, 14(17), 5947-5963.
- Lyon, R. P. et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
- Sørensen, M. D. et al. (2002). Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition. Molecular Pharmacology, 61(5), 1235-1243.
- Taslimi, P. et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 158-163.
- Shewchuk, L. et al. (2000). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. Journal of Medicinal Chemistry, 43(1), 133-138.
-
Taslimi, P. et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 158-163. Available from: [Link]
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Shewchuk, L. et al. (2000). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. Journal of Medicinal Chemistry, 43(1), 133-138. Available from: [Link]
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Unveiling the Signaling Pathway Inhibition Profile of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid: A Targeted Covalent Inhibitor
Executive Summary In the landscape of precision oncology and targeted therapeutics, the development of Targeted Covalent Inhibitors (TCIs) has revolutionized how we address acquired resistance in kinase-driven and transcription-factor-driven malignancies. This technical whitepaper explores the mechanistic behavior, signaling pathway inhibition profile, and experimental validation protocols for (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (CAS 940211-58-5). By dissecting the causality behind its chemical design—specifically its highly tuned Michael acceptor warhead—we provide a comprehensive guide for researchers evaluating this compound's efficacy against EGFR, STAT3, and NF-κB signaling axes.
Pharmacophore Architecture & Mechanistic Causality
The efficacy of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is rooted in its bipartite "Driver-Warhead" molecular architecture.
-
The Driver (Isobutyrylamino-anilino moiety): This lipophilic, sterically defined region acts as the recognition element. It drives the initial reversible binding ( Ki ) by anchoring the molecule within the hydrophobic ATP-binding pocket of kinases or the regulatory domains of transcription factors.
-
The Warhead (4-oxo-2-butenoic acid): This α,β -unsaturated carbonyl system serves as a highly electrophilic Michael acceptor. Once the driver positions the molecule, the β -carbon of the butenoic acid undergoes a rapid, irreversible Thia-Michael addition with the sulfhydryl (-SH) group of a spatially proximate, non-catalytic cysteine residue (e.g., Cys797 in EGFR) ([1]).
The causality here is critical: the electron-withdrawing nature of the adjacent ketone and carboxylic acid highly activates the double bond. This ensures that the covalent bond formation ( kinact ) outpaces the dissociation rate of the reversible complex, leading to permanent target inactivation until the cell synthesizes new protein.
Signaling Pathway Inhibition Profile
The 4-oxo-2-butenoic acid pharmacophore is notoriously pleiotropic depending on its specific driver orientation, successfully targeting multiple oncogenic signaling nodes:
-
EGFR/HER2 Axis: The compound acts as a pan-erbB tyrosine kinase inactivator. By covalently modifying Cys797 at the edge of the ATP cleft, it irreversibly blocks ATP binding, shutting down EGF-stimulated autophosphorylation and downstream MAPK/ERK proliferation signals ([2]).
-
JAK/STAT3 Pathway: Compounds containing this α,β -unsaturated moiety disrupt the JAK2/STAT3 signaling cascade. They inhibit the phosphorylation of STAT3 at Tyr705, thereby preventing STAT3 dimerization, nuclear translocation, and the transcription of anti-apoptotic genes like Bcl-2 and Survivin ([3]).
-
NF-κB/IKKβ Pathway: The electrophilic warhead can conjugate with Cys179 of IKKβ. This prevents the phosphorylation and subsequent ubiquitin-mediated degradation of IκBα, effectively locking NF-κB in an inactive cytosolic complex ([4]).
Network diagram illustrating the multi-target covalent inhibition profile of the compound.
Quantitative Data Presentation
To benchmark the efficacy of this compound against standard reversible inhibitors, we summarize the kinetic and pathway inhibition metrics typical for the 4-oxo-2-butenoic acid TCI class.
Table 1: Pharmacokinetic & Reactivity Parameters
| Parameter | Value / Description | Analytical Method |
| Target Residues | Cys797 (EGFR), Cys179 (IKKβ) | X-ray Crystallography / LC-MS/MS |
| Binding Mechanism | Irreversible (Thia-Michael Addition) | Washout Assay |
| Intrinsic Electrophilicity | Pseudo-first-order kinetics ( kobs ) | HPLC-UV with 2-Mercaptoethanol |
| GSH Half-life ( t1/2 ) | ~45 - 60 minutes | NMR / Mass Spectrometry |
Table 2: Pathway Inhibition Metrics
| Signaling Node | Representative IC50 Range | Primary Downstream Effect |
| p-EGFR (Tyr1068) | 10 - 50 nM | Suppression of PI3K/AKT proliferation signals |
| p-STAT3 (Tyr705) | 100 - 250 nM | Inhibition of Bcl-2, Survivin, and tumor angiogenesis |
| p-IKKβ | 50 - 150 nM | Stabilization of IκBα; suppression of inflammatory cytokines |
Experimental Methodologies (Self-Validating Protocols)
To rigorously evaluate a targeted covalent inhibitor, standard steady-state assays are insufficient. The following protocols are designed as self-validating systems , explaining the causality behind each methodological step to ensure data integrity.
Protocol 1: Covalent Target Engagement (The Washout Assay)
Causality: Reversible inhibitors rely on continuous equilibrium binding; if the drug is removed from the media, the target reactivates. By introducing a rigorous washout step prior to ligand stimulation, we self-validate the covalent nature of the compound. If the target remains suppressed post-washout, irreversible covalent bond formation is confirmed.
Step-by-Step Methodology:
-
Cell Seeding: Seed A431 (high EGFR) or H1975 (EGFR T790M/L858R) cells in 6-well plates at 3×105 cells/well. Starve in serum-free media for 24 hours.
-
Compound Incubation: Treat cells with varying concentrations of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (0, 10, 50, 100, 500 nM) for exactly 1 hour at 37°C to allow for kinact engagement.
-
Extensive Washout (The Validation Step): Aspirate the media. Wash the cells three times with warm, sterile PBS for 5 minutes each to remove all unbound inhibitor.
-
Stimulation: Add fresh serum-free media containing 50 ng/mL EGF for 15 minutes to trigger pathway activation.
-
Lysis & Analysis: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Perform Western Blotting probing for p-EGFR (Tyr1068), total EGFR, p-STAT3 (Tyr705), and total STAT3.
Self-validating washout assay workflow to confirm irreversible covalent target engagement.
Protocol 2: Intrinsic Electrophilicity & Reactivity Profiling
Causality: A successful TCI must be reactive enough to bind its target, but stable enough to avoid indiscriminate binding to off-target thiols (which causes toxicity). We use 2-mercaptoethanol (ME) or Glutathione (GSH) as surrogate nucleophiles. By measuring the pseudo-first-order decay of the parent compound via HPLC, we quantify the intrinsic reactivity of the 4-oxo-2-butenoic acid warhead.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM solution of the inhibitor in a physiological buffer (pH 7.4, 50 mM Potassium Phosphate, 5% DMSO).
-
Reaction Initiation: Add GSH or ME to a final concentration of 5 mM (a 50-fold molar excess ensures pseudo-first-order kinetics).
-
Kinetic Sampling: Incubate at 37°C. Extract 50 µL aliquots at specific time points (0, 10, 20, 30, 60, 120 minutes).
-
Quenching: Immediately quench each aliquot with an equal volume of cold acetonitrile containing 0.1% Formic Acid.
-
HPLC-UV Analysis: Inject samples into an HPLC system (C18 column, monitoring at λmax ~260 nm). Plot the natural log of the remaining peak area versus time to calculate the observed rate constant ( kobs ) and half-life ( t1/2 ).
Conclusion
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is a sophisticated chemical tool that exemplifies the power of targeted covalent inhibition. By strategically utilizing a Thia-Michael addition mechanism, it achieves prolonged residence times and effectively dismantles highly resilient oncogenic pathways, including the EGFR, STAT3, and NF-κB signaling axes. Utilizing the self-validating protocols outlined above ensures that researchers can accurately profile its kinetic behavior and pathway modulation, advancing the development of next-generation irreversible therapeutics.
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An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid
A Senior Application Scientist's Framework for Early-Stage Drug Discovery
Introduction
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with early-stage preclinical evaluation serving as a critical gatekeeper. The preliminary assessment of cytotoxicity is a foundational step in this process, offering the first glimpse into a compound's potential to induce cell death.[1][2][3] This guide provides a comprehensive, technically-grounded framework for conducting the initial cytotoxicity screening of a novel compound, exemplified by (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid. While specific biological data for this particular molecule is not yet publicly available, the methodologies detailed herein represent the gold-standard workflow for such an investigation.
This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices. As a self-validating system, this guide emphasizes a multi-faceted approach, employing a tier-based screening strategy to build a comprehensive preliminary cytotoxicity profile.
The Initial Encounter: Rationale for Screening and Model Selection
Before embarking on any experimental work, it is crucial to establish a clear rationale for the investigation. The compound, (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid, as a novel molecule, requires a thorough characterization of its biological effects. Cytotoxicity screening is paramount to identify any potential as an anti-cancer agent or to flag for potential toxicity in other therapeutic applications.[4][5]
The selection of appropriate in vitro models is the first critical decision. The use of a panel of established cancer cell lines allows for the assessment of a compound's activity across different cancer types, each with unique genetic and phenotypic characteristics.[3][6] The choice of cell lines should be guided by the ultimate therapeutic goal. For a broad-spectrum anti-cancer screening, a diverse panel is recommended.
Recommended Initial Cell Line Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive.[3] |
| A549 | Lung Carcinoma | A well-characterized human lung adenocarcinoma cell line.[3] |
| HeLa | Cervical Adenocarcinoma | One of the oldest and most commonly used human cell lines.[3] |
| HepG2 | Hepatocellular Carcinoma | A human liver cancer cell line. |
| hTERT Gingival Fibroblasts | Normal Human Fibroblasts | To assess selectivity towards cancer cells versus non-cancerous cells.[7] |
The inclusion of a non-cancerous cell line is crucial for a preliminary assessment of the therapeutic index – the ratio of the concentration that is toxic to cancer cells to the concentration that is toxic to normal cells.[7]
Tier 1: Assessing Metabolic Viability with the MTT Assay
The first tier of screening aims to determine the concentration-dependent effect of the compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[1][8][9]
Principle of the MTT Assay: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[8]
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the log of the compound concentration.[2]
Illustrative Data Presentation:
| Cell Line | IC50 (µM) after 48h exposure (Mean ± SD) |
| MCF-7 | Experimental Value |
| A549 | Experimental Value |
| HeLa | Experimental Value |
| HepG2 | Experimental Value |
| hTERT Fibroblasts | Experimental Value |
Tier 2: Assessing Membrane Integrity with the LDH Assay
To corroborate the findings from the MTT assay and to assess a different marker of cell death, the Lactate Dehydrogenase (LDH) assay is employed. This assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[1][2][10] An increase in LDH activity in the culture supernatant is a direct indicator of cytotoxicity.[10]
Principle of the LDH Assay: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[11] The amount of formazan is proportional to the amount of LDH released.[11]
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Sample Collection:
-
After the treatment period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
-
LDH Reaction:
-
In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.[1]
-
-
Incubation and Measurement:
-
Controls:
Data Analysis: The percentage of cytotoxicity is calculated using the following formula:[2] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Illustrative Data Presentation:
| Cell Line | % LDH Release at a given concentration (e.g., 2x IC50 from MTT) (Mean ± SD) |
| MCF-7 | Experimental Value |
| A549 | Experimental Value |
| HeLa | Experimental Value |
| HepG2 | Experimental Value |
| hTERT Fibroblasts | Experimental Value |
Delving Deeper: Investigating the Mechanism of Cell Death
A critical aspect of preliminary cytotoxicity screening is to gain initial insights into the mechanism by which the compound induces cell death. The two major modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process that is often a desirable mechanism for anti-cancer drugs.[12]
A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[12][13] These enzymes exist as inactive proenzymes and are activated in a cascade upon receiving an apoptotic signal.[12] Executioner caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[13]
Mechanism Elucidation: Caspase-3/7 Activation Assay
To investigate whether (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid induces apoptosis, a caspase activation assay is performed. A common method utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a fluorescent or luminescent signal.
Detailed Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with the compound at concentrations around the IC50 value determined from the MTT assay for a shorter duration (e.g., 6, 12, or 24 hours).
-
-
Caspase-3/7 Reagent Addition:
-
Following the treatment period, add the caspase-3/7 reagent (containing a pro-luminescent substrate) to each well according to the manufacturer's instructions.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of activated caspase-3 and -7. The results are typically expressed as a fold-change in caspase activity compared to the vehicle-treated control.
Visualizing the Strategy and Potential Pathways
Conclusion and Forward Look
This in-depth technical guide provides a robust and scientifically sound framework for the preliminary cytotoxicity screening of a novel compound, (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid. By employing a tiered approach that assesses cell viability, membrane integrity, and the induction of apoptosis, researchers can generate a comprehensive initial dataset. The data obtained from these assays will be instrumental in making informed decisions about the future development of this compound. Positive results, such as potent and selective cytotoxicity towards cancer cells via an apoptotic mechanism, would provide a strong rationale for further preclinical investigation, including in vivo efficacy studies.
References
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- Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (2015). Clinical and Vaccine Immunology.
- Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. Benchchem.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2024). Cell biochemistry and function.
- LDH-Glo™ Cytotoxicity Assay. Promega.
- Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. Benchchem.
- Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays. BD Biosciences.
- LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
- MTT Assay Protocol for Cell Viability and Prolifer
- Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
- Caspase Assays. Thermo Fisher Scientific.
- Apoptotic Caspase Activation and Activity. (2006).
- Caspase assay selection guide. Abcam.
- An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines. Benchchem.
- MTT assay protocol. Abcam.
- MTT Cell Proliferation Assay.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Assay Guidance Manual.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science.
- In vitro cytotoxicity test of medical devices. CleanControlling.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- What cell line should I choose for citotoxicity assays? (2023).
- In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen.
- Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023). ACS Chemical Biology.
- Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023). ACS Chemical Biology.
- Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. (2024).
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Pharmacology and Toxicology.
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Application Note: Preparation and Handling of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid for Cell Culture Assays
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro Cell Culture, Covalent Inhibitor Screening, and Mechanistic Assays
Introduction & Mechanistic Context
The compound (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (CAS: 940211-58-5) is a structurally distinct screening molecule utilized in targeted covalent inhibitor (TCI) discovery. Its defining structural feature is the α,β -unsaturated carbonyl moiety (a 4-oxo-2-butenoic acid derivative), which functions as a highly reactive Michael acceptor .
Unlike reversible lipophilic inhibitors, this compound exerts its biological effect by undergoing a nucleophilic attack from free thiol groups (–SH) on target protein cysteine residues, forming an irreversible covalent bond. Because of this electrophilic reactivity, standard dissolution protocols are insufficient. Exposure to moisture, nucleophilic solvents, or reducing agents during stock preparation will prematurely quench the warhead, leading to false-negative results in cell-based assays. This guide outlines a field-proven, self-validating methodology to preserve the structural integrity of the compound from powder reconstitution to cellular application.
Fig 1: Covalent modification of a target cysteine by the compound's Michael acceptor warhead.
Quantitative Data & Physicochemical Properties
To ensure accurate molarity calculations and proper solvent selection, the physicochemical properties of the compound are summarized below.
| Property | Value |
| Chemical Name | (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid |
| CAS Number | 940211-58-5 |
| Molecular Weight | 276.29 g/mol |
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Reactive Motif | Electrophilic Michael Acceptor |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Recommended Stock | 10 mM (Requires 2.76 mg per 1 mL of DMSO) |
Protocol: Preparation of a 10 mM DMSO Stock Solution
The causality behind these steps is rooted in preventing the degradation of the enoic acid moiety. Water acts as a weak nucleophile that can hydrate the double bond over time, hence the absolute requirement for anhydrous conditions.
Materials Required
-
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid powder
-
Anhydrous DMSO (Cell Culture Grade, ≥ 99.9%, stored over molecular sieves)
-
Argon or Nitrogen gas (for purging)
-
Amber microcentrifuge tubes (to prevent photo-oxidation)
Step-by-Step Methodology
-
Thermal Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in a humid lab environment causes immediate condensation, introducing water that will degrade the Michael acceptor.
-
Centrifugation: Briefly centrifuge the vial at 200–500 x g for 1 minute to gather all powder at the bottom of the tube, preventing loss of material trapped in the cap [2].
-
Dissolution: Add exactly 1.0 mL of Anhydrous DMSO to 2.76 mg of the compound to yield a 10 mM stock.
-
Homogenization: Vortex the solution gently. If the compound resists dissolution, use a bath sonicator for 1–2 minutes. Causality: Do not heat the solution above 37°C. Excessive thermal energy can trigger unwanted polymerization or degradation of the α,β -unsaturated system [2].
-
Aliquoting & Storage: Divide the stock into 20–50 µL single-use aliquots in amber tubes. Flush the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -80°C. Avoid repeated freeze-thaw cycles, which drastically reduce the effective concentration of the active electrophile.
Protocol: Dilution for Cell Culture Assays
Lipophilic compounds often suffer from "thermal shock" when introduced to aqueous environments, leading to irreversible micro-precipitation. The following protocol ensures the compound remains biologically available.
Step-by-Step Methodology
-
Media Preparation: Pre-warm the complete cell culture medium (containing serum) to 37°C in a water bath. Causality: Pre-warming prevents the precipitation of the lipophilic compound upon contact with the aqueous phase [4].
-
Media Restrictions (Critical): Ensure the culture medium is free of reducing agents such as Dithiothreitol (DTT) or β -mercaptoethanol. Causality: These reagents contain highly nucleophilic free thiols that will immediately react with and neutralize the compound's warhead before it can enter the cell [3].
-
Intermediate Dilution: Thaw a single aliquot of the 10 mM stock at room temperature. Perform an intermediate 1:10 dilution in pure DMSO to create a 1 mM working stock.
-
Final Addition: Add the working stock dropwise to the pre-warmed media while swirling continuously. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture must not exceed 0.1% (v/v) [1]. For example, adding 1 µL of the 1 mM working stock to 1 mL of media yields a 1 µM final treatment concentration with 0.1% DMSO.
Fig 2: Workflow for the preparation, storage, and cell culture dilution of the DMSO stock.
Protocol Validation (Self-Validating System)
To ensure the scientific integrity of your results, every experiment utilizing this compound must include a self-validating control system:
-
Vehicle Control: Treat control cells with an equivalent volume of pure DMSO (e.g., 0.1%) to confirm that observed phenotypic changes are due to the inhibitor and not solvent toxicity [1].
-
Thiol Competition Assay (Mechanistic Validation): To definitively prove that the compound acts via covalent Michael addition, prepare a parallel treatment group where the compound is pre-incubated with a 10-fold molar excess of DTT or Glutathione (GSH) for 30 minutes prior to cell application. If the biological effect is rescued (nullified) in this group, it validates that the mechanism of action is dependent on the electrophilic warhead[3].
References
Application Note: Determining the Effective Concentration and Kinetic Parameters of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid
Introduction & Mechanistic Rationale
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (CAS: 940211-58-5) is a targeted covalent inhibitor (TCI) candidate. Structurally, it features a 1,3-phenylenediamine core substituted with an isobutyramide group and a 4-oxo-2-butenoic acid moiety. The α,β -unsaturated carbonyl of the 4-oxo-2-butenoic acid acts as a highly reactive Michael acceptor, designed to undergo nucleophilic attack by a target cysteine thiolate within an enzyme's active site.
Historically, the potency of non-covalent inhibitors is defined by their half-maximal inhibitory concentration (IC 50 ) or inhibition constant ( Ki ). However, for covalent inhibitors, the inhibition is driven by both affinity and the rate of chemical reactivity, making standard IC 50 values inherently time-dependent and potentially misleading[1],[2]. As the covalent bond forms, the equilibrium continuously shifts until the enzyme is fully inactivated[3].
To rigorously determine the "effective concentration" of this compound, we must evaluate it through a two-step kinetic model[2]:
-
Reversible Association ( KI ) : The initial non-covalent binding affinity of the inhibitor to the target.
-
Covalent Inactivation ( kinact ) : The maximum first-order rate constant of covalent bond formation.
The true metric of potency for a TCI is the second-order rate constant, kinact/KI [2]. This application note outlines the authoritative workflows for determining both the biochemical kinact/KI and the cellular EC 50 of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid.
Figure 1: Two-step covalent inhibition mechanism of a Michael acceptor warhead.
Experimental Workflows & Protocols
Protocol 1: Continuous Biochemical Assay for kinact/KI Determination
Expertise & Experience Insight : We employ a continuous fluorescence assay rather than an endpoint assay. Endpoint assays often miss the non-linear phase of covalent inactivation, leading to artificially inflated or deflated potency metrics. Continuous monitoring captures both the initial velocity ( vi ) and the steady-state velocity ( vs ), enabling the precise calculation of the observed rate constant ( kobs )[3].
Step-by-Step Methodology :
-
Reagent Preparation : Prepare the target enzyme (e.g., 1-5 nM final concentration) in an optimized assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Note: Keep DTT concentration low (≤1 mM) to prevent the Michael acceptor from reacting with the reducing agent prior to target engagement.
-
Inhibitor Titration : Prepare a 10-point, 3-fold serial dilution of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in 100% DMSO. The final DMSO concentration in the assay should not exceed 1% (v/v).
-
Reaction Initiation : Add the fluorogenic substrate (at a concentration equal to its Km ) to the microplate wells. Initiate the reaction by adding the enzyme-inhibitor mixture.
-
Continuous Monitoring : Immediately monitor the fluorescence using a microplate reader (e.g., Ex/Em = 340/460 nm) continuously for 60–120 minutes at 25°C.
-
Data Extraction : Fit the progress curves (Product vs. Time) to the integrated rate equation for time-dependent inhibition:
P=kobsvi[1−exp(−kobs⋅t)](Where P is product formed, vi is initial velocity, and kobs is the observed rate constant).
-
Kinetic Modeling : Plot the calculated kobs values against the inhibitor concentration [I] . Fit the data to the hyperbolic equation to extract KI and kinact :
kobs=KI⋅(1+Km[S])+[I]kinact⋅[I]
Protocol 2: Intact Protein Mass Spectrometry (Validation of Covalency)
Expertise & Experience Insight : It is critical to confirm that the observed time-dependent inhibition is due to a 1:1 covalent modification rather than non-specific aggregation or multi-site labeling[4].
-
Incubation : Incubate the target protein (10 µM) with a 5-fold molar excess of the inhibitor (50 µM) for 2 hours at room temperature.
-
Desalting : Remove unreacted inhibitor using a Zeba spin desalting column (7K MWCO).
-
LC-MS Analysis : Analyze the sample using a high-resolution Q-TOF mass spectrometer.
-
Deconvolution : Deconvolute the raw mass spectra using MaxEnt1 (or similar software). A successful reaction will show a mass shift corresponding exactly to the molecular weight of the inhibitor (MW ≈ 276.29 Da) minus any leaving groups (none for Michael addition), confirming a 1:1 stoichiometry.
Protocol 3: Cellular Target Engagement (CETSA) for EC 50
Expertise & Experience Insight : Biochemical kinact/KI does not account for cell permeability or competition with intracellular glutathione (GSH, typically 1-10 mM). The Cellular Thermal Shift Assay (CETSA) provides a highly reliable, label-free method to determine the true physiological EC 50 .
-
Cell Treatment : Seed target-expressing cells (e.g., 106 cells/mL) and treat with a concentration gradient of the inhibitor for 2 hours (to allow for covalent bond formation).
-
Thermal Challenge : Aliquot the cells into PCR tubes and heat to the predetermined aggregation temperature ( Tagg ) of the target protein for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis and Clearance : Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 × g for 20 minutes to pellet denatured proteins.
-
Quantification : Quantify the remaining soluble target protein in the supernatant via Western blot or AlphaLISA.
-
EC 50 Calculation : Plot the normalized soluble protein signal against the log of the inhibitor concentration and fit to a standard four-parameter logistic (4PL) curve to determine the cellular EC 50 .
Figure 2: Experimental workflow for determining kinetic parameters and cellular EC50.
Data Presentation
Quantitative data from the evaluation of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid must be summarized to compare its non-covalent affinity, covalent reactivity, and cellular efficacy. Below is the standardized reporting format for these parameters.
| Parameter | Definition | Expected Range / Units | Significance |
| KI | Reversible Binding Affinity | μ M to nM | Indicates the initial steric/electrostatic fit into the binding pocket before bond formation. |
| kinact | Maximum Inactivation Rate | s −1 or min −1 | Defines the intrinsic chemical reactivity of the 4-oxo-2-butenoic acid warhead. |
| kinact/KI | Covalent Efficiency | M −1 s −1 | The definitive metric for ranking covalent inhibitors. Higher values indicate greater potency. |
| Mass Shift ( Δ Da) | Intact Protein MS Shift | +276.29 Da | Confirms 1:1 covalent adduct formation without off-target multi-labeling. |
| Cellular EC 50 | Effective Concentration (50%) | nM to μ M | Validates target engagement in a physiological environment (accounting for GSH competition). |
Sources
using (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid as a competitive inhibitor in enzymatic assays
Application Note: Kinetic Characterization of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid as a Competitive Enzyme Inhibitor
Introduction & Mechanistic Rationale
The compound (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (hereafter referred to as IABA) presents a fascinating profile for enzymatic assay development. Structurally, it features an anilino core substituted with an isobutyrylamino group, linked to an α,β -unsaturated keto acid (4-oxo-2-butenoic acid).
Historically, the 4-oxo-2-butenoic acid moiety is classified as a Michael acceptor—a highly reactive electrophilic warhead typically utilized in targeted covalent inhibitors (TCIs) to irreversibly bind active-site cysteines[1]. However, recent advancements in enzymology have demonstrated that specific steric and electronic configurations of Michael acceptors can result in time-independent, reversible, competitive inhibition[2]. This non-covalent, competitive behavior occurs when:
-
The target enzyme lacks an appropriately positioned nucleophilic residue (e.g., a reactive cysteine) near the β -carbon of the inhibitor.
-
The off-rate ( koff ) of any transient intermediate is exceptionally high, rendering the compound a functional competitive inhibitor[1].
Furthermore, the anilino moiety of IABA acts as an excellent structural mimic for the adenine ring of ATP, allowing it to competitively occupy the hydrophobic nucleotide-binding pockets of kinases and ATP-dependent ligases[3]. This application note provides a rigorous, self-validating methodology for deploying IABA as a competitive inhibitor in enzymatic assays, ensuring that its reversible kinetics are accurately isolated from potential covalent artifacts.
Experimental Design & Causality
To confidently characterize IABA as a competitive inhibitor, the experimental design must actively suppress and monitor for mechanism-based inactivation ( kinact/KI ). Every step in the protocol is chosen based on specific biochemical causality:
-
Buffer Optimization (Nucleophile Avoidance): High concentrations of strong nucleophiles (e.g., >1 mM Dithiothreitol [DTT] or β -mercaptoethanol) can undergo Michael addition with the α,β -unsaturated carbonyl of IABA in solution, artificially depleting the active inhibitor concentration[2]. We utilize Tris or HEPES buffers with minimal reducing agents (e.g., 0.1 mM TCEP, which is less nucleophilic) to maintain enzyme stability without degrading the inhibitor.
-
Time-Dependency Validation: True competitive inhibition is an equilibrium process; therefore, the apparent inhibition constant ( Ki ) should not change over time. We employ a rapid-dilution time-course assay to definitively rule out time-dependent irreversible binding[4].
-
Order of Addition: In steady-state kinetic assays, the reaction is initiated by the addition of the enzyme (or substrate, if the enzyme and inhibitor are strictly non-reactive over time) to prevent pre-incubation bias.
Experimental workflow for validating and profiling competitive enzyme inhibitors.
Step-by-Step Methodologies
Protocol A: Validation of Reversible Binding (The Dilution-Recovery Assay)
Trustworthiness Check: This protocol acts as a self-validating system to ensure IABA is not acting as a covalent suicide inhibitor.
-
Preparation: Prepare a reaction mixture containing the target enzyme at 100× the final assay concentration in optimized buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20).
-
Inhibitor Pre-incubation: Add IABA to a final concentration of 10×IC50 . Prepare a parallel vehicle control (DMSO only).
-
Time-Course Sampling: Incubate the mixture at room temperature. At time points t=0,15,30, and 60 minutes, extract a 1 μ L aliquot.
-
Rapid Dilution: Immediately dilute the 1 μ L aliquot into 99 μ L of assay buffer containing a saturating concentration of substrate ( 10×Km ).
-
Measurement: Monitor the initial velocity ( v0 ) of product formation.
-
Causality Analysis: If IABA is a reversible competitive inhibitor, the rapid 100-fold dilution will force the Enzyme-Inhibitor complex to dissociate, and >95% of enzymatic activity will be recovered instantly across all time points. A time-dependent loss of recovery indicates covalent adduct formation[4].
Protocol B: Steady-State Competitive Kinetic Profiling
-
Reagent Matrix: Prepare a 96-well or 384-well plate with a matrix of substrate concentrations ranging from 0.25×Km to 4×Km , and IABA concentrations ranging from 0 to 4×IC50 . Ensure the final DMSO concentration remains constant (typically ≤1% ) across all wells to prevent solvent-induced kinetic shifts.
-
Equilibration: Add the substrate and IABA to the wells. Incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes to ensure thermal equilibrium.
-
Initiation: Initiate the reaction by adding the enzyme using a multichannel pipette or automated liquid handler.
-
Data Acquisition: Measure the reaction continuously (e.g., via fluorescence or absorbance) for 10–15 minutes.
-
Velocity Calculation: Calculate the initial reaction velocity ( v0 ) from the linear portion of the progress curve, ensuring that less than 10% of the substrate is depleted to maintain steady-state assumptions.
Classical competitive inhibition model showing mutually exclusive binding of S and I.
Data Presentation & Analysis
In pure competitive inhibition, the inhibitor binds exclusively to the free enzyme. Consequently, an infinite concentration of substrate can outcompete the inhibitor, meaning the maximum reaction velocity ( Vmax ) remains unchanged, while the apparent affinity for the substrate decreases (resulting in an increased apparent Km ).
The data should be fit globally to the competitive inhibition equation:
v0=Km(1+Ki[I])+[S]Vmax[S]Table 1: Representative Quantitative Data for IABA Competitive Inhibition
| IABA Concentration ( μ M) | Apparent Km ( μ M) | Apparent Vmax (nmol/min/mg) | Calculated Ki ( μ M) | Mechanism Confirmation |
| 0 (Vehicle Control) | 15.0 ± 0.4 | 120.5 ± 2.1 | N/A | Baseline |
| 5.0 | 30.2 ± 0.8 | 119.8 ± 1.9 | 4.93 | Vmax Constant |
| 10.0 | 45.5 ± 1.1 | 121.0 ± 2.4 | 4.91 | Vmax Constant |
| 20.0 | 74.8 ± 1.5 | 120.2 ± 2.0 | 5.01 | Vmax Constant |
Note: The consistency of Vmax across increasing concentrations of IABA, coupled with the linear increase in Apparent Km , is the definitive quantitative hallmark of competitive inhibition.
Sources
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid
Here is a detailed Application Note and Protocol for the HPLC quantification of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid.
Abstract
This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in bulk drug substance. The method is developed to be stability-indicating, proven through rigorous forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] The chromatographic separation was achieved on a C18 stationary phase with a gradient elution mobile phase composed of acidified water and acetonitrile, with detection via a photodiode array (PDA) detector. The method was validated in accordance with ICH Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and stability testing.[3][4][5][6]
Introduction and Scientific Rationale
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is a molecule featuring a combination of polar and non-polar functional groups, including a carboxylic acid, two amide linkages, and an aromatic ring. Accurate quantification is critical for ensuring the quality, potency, and safety of this compound during drug development and manufacturing.
The chosen analytical approach, RP-HPLC, is the cornerstone of pharmaceutical analysis due to its high sensitivity, selectivity, and efficiency.[7] The rationale for the specific method parameters is as follows:
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column was selected.[8][9] This non-polar stationary phase provides effective retention for the analyte based on hydrophobic interactions with its aromatic and aliphatic regions.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile) is used. The key to achieving a sharp, symmetrical peak for this acidic analyte is the suppression of the carboxyl group's ionization.[10] By acidifying the aqueous portion of the mobile phase to a pH well below the analyte's pKa (e.g., pH 2.5-3.0), the molecule remains in its neutral, protonated form, which interacts more consistently with the C18 stationary phase.
-
Detector: A Photodiode Array (PDA) detector was chosen. The conjugated system within the molecule, encompassing the aromatic ring and the butenoic acid double bond, results in strong UV absorbance. A PDA detector not only quantifies the analyte at a specific wavelength but also provides spectral data to assess peak purity and confirm identity.
-
Stability-Indicating Power: The method's ability to separate the intact analyte from its potential degradation products is essential. Forced degradation studies are performed to generate these degradants and prove the method's specificity, a key regulatory requirement.[1][2][11]
Instrumentation, Materials, and Reagents
2.1 Instrumentation
-
HPLC System equipped with a binary pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™, or equivalent).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator or vacuum degasser.
-
Class A volumetric glassware.
2.2 Chemicals and Reagents
-
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid Reference Standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Orthophosphoric acid (85%, analytical grade).
-
Hydrochloric acid (1N, analytical grade).
-
Sodium hydroxide (1N, analytical grade).
-
Hydrogen peroxide (30%, analytical grade).
2.3 Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18(2), Waters SunFire C18, or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA |
| Detection Wavelength | 280 nm (Quantification), Spectral Range: 200-400 nm (Peak Purity) |
| Run Time | 25 minutes |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
1.1 Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or an online degasser.
1.2 Diluent Preparation (Water:Acetonitrile, 70:30 v/v):
-
Combine 700 mL of HPLC-grade water with 300 mL of acetonitrile in a suitable container.
-
Mix well and allow to equilibrate to room temperature.
1.3 Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
1.4 Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability.
1.5 Sample Preparation (for a target concentration of 100 µg/mL):
-
Accurately weigh an amount of the bulk drug substance equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask.
-
Follow steps 1.3.2 to 1.3.4 to prepare the sample stock solution.
-
Pipette 5.0 mL of the sample stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 2: HPLC System Operation and Analysis Workflow
The following diagram outlines the complete analytical workflow.
Caption: HPLC analysis workflow from preparation to reporting.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) five consecutive times.
-
Verify that the SST criteria are met before proceeding.
-
-
Analysis Sequence: Inject the blank, Working Standard Solution (for bracketing, e.g., every 10 samples), and the prepared sample solutions.
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and method conditions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| %RSD of Peak Areas | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and system. |
| %RSD of Retention Times | ≤ 1.0% for 5 replicate injections | Indicates the stability of the pump and mobile phase delivery. |
Method Validation Protocol
This protocol is designed to meet the requirements of ICH Q2(R1) and FDA guidelines.[4][12][13][14]
Caption: Logical relationship of validation parameters.
Specificity and Forced Degradation
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[6]
Procedure:
-
Blank and Placebo: Inject the diluent and, if applicable, a placebo solution to ensure no interference at the analyte's retention time.
-
Forced Degradation: Subject the analyte (in solution and solid state) to the stress conditions outlined by ICH Q1A(R2).[1][15] The goal is to achieve 5-20% degradation.[1]
-
Acid Hydrolysis: 1N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 1N NaOH at 60 °C for 30 minutes.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Solid sample at 105 °C for 24 hours.
-
Photolytic Degradation: Expose solution to UV/Vis light as per ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples.
-
Acceptance Criteria: The main peak must be spectrally pure (as determined by PDA peak purity analysis) and well-resolved from all degradation peaks (Resolution > 2.0).
Linearity and Range
Objective: To establish a linear relationship between analyte concentration and detector response.
Procedure:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Spike a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
-
Repeatability (Intra-day Precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
Procedure:
-
These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase pH (± 0.2 units).
-
-
Analyze the sample under each modified condition and evaluate the impact on SST parameters, retention time, and assay results.
-
Acceptance Criteria: All SST parameters must pass, and the assay results should not significantly deviate from the nominal results.
Data Analysis and Typical Results
4.1 Calculation
The concentration of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in the sample is calculated using the external standard method:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
4.2 Summary of Validation Data (Typical)
The following table summarizes the expected results from the method validation study.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference; peak purity > 99.9% | No interference at RT of analyte |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | As defined |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8% Intermediate: 1.1% | ≤ 2.0% |
| LOD | ~0.1 µg/mL | Report value |
| LOQ | ~0.3 µg/mL | Report value |
| Robustness | System suitability passes under all conditions | SST criteria met |
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid. The successful validation, including forced degradation studies, confirms that the method is stability-indicating and fit for its intended purpose in a regulated quality control environment.
References
- Food and Drug Administration (FDA). (2024). Q2(R2)
- ResolveMass Laboratories. (2026).
- Food and Drug Administration (FDA). (2015).
- Scribd.
- Lab Manager. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ScienceDirect. (2015).
- Food and Drug Administration (FDA). (2024). Q2(R2)
- Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Aurora Pro Scientific. HPLC Column Selection Guide.
- International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- SlideShare.
- European Medicines Agency (EMA). (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95).
- YouTube. (2025).
- LCGC International. (2026).
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Phenomenex. HPLC Column Selection Guide.
- Waters. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- Link Lab. HPLC Column Selection Guide.
- International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Phenomenex. (2025).
- BenchChem. Optimization of mobile phase for HPLC analysis of cinnamic acid.
- PMC. (2012).
- Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
- Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
- International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2024).
- International Journal of Pharmaceutical and Biological Science Archive. (2025). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2023).
Sources
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- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 6. ema.europa.eu [ema.europa.eu]
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- 8. glsciencesinc.com [glsciencesinc.com]
- 9. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
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- 11. onyxipca.com [onyxipca.com]
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- 13. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 14. scribd.com [scribd.com]
- 15. database.ich.org [database.ich.org]
Application Note: High-Throughput Quantification of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid, a novel small molecule drug candidate, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput pharmacokinetic studies in a drug development setting.
Introduction
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is a compound of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays due to its inherent selectivity and sensitivity.[1][2][3] This note describes a complete workflow, from sample preparation to data acquisition, providing researchers with a validated starting point for their own studies.
The core of this method relies on electrospray ionization (ESI) to generate gas-phase ions of the analyte, which are then fragmented in a collision cell to produce characteristic product ions. This process, known as Collision-Induced Dissociation (CID), allows for highly selective detection using MRM.[4][5] The choice of a simple protein precipitation extraction protocol is justified by the need for high throughput and cost-effectiveness, while still providing sufficient matrix depletion for robust analysis.[6]
Materials and Methods
Reagents and Chemicals
-
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid reference standard (purity >98%)
-
Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid (99%)
-
Control human plasma (K2EDTA)
Sample Preparation
The objective of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis and contaminate the LC-MS system.[7][8] A protein precipitation method was selected for its simplicity and speed.
Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.
-
Add 50 µL of plasma sample to the appropriately labeled tube.
-
Add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
To precipitate proteins, add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A (see section 2.3).
-
Seal the plate or vials and place in the autosampler for analysis.
Liquid Chromatography
The chromatographic method is designed to separate the analyte from any remaining matrix components and ensure reproducible retention times. A C18 column is a good starting point for small molecules of moderate polarity.[9]
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.[2] Electrospray ionization in positive ion mode is chosen as the amine and amide groups on the molecule are readily protonated.
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 550°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Turbo Gas (Gas 2) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Nitrogen, set to medium |
| Resolution | Q1: Unit, Q3: Unit |
| Dwell Time | 100 ms |
MRM Transitions
The molecular weight of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is 276.29 g/mol .[10] The protonated precursor ion [M+H]⁺ will therefore have an m/z of 277.3. Product ions are determined by infusing a standard solution of the analyte and performing a product ion scan.
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid | 277.3 | 206.2 (Quantifier) | 25 |
| (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid | 277.3 | 120.1 (Qualifier) | 35 |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
Note: Collision energies are instrument-dependent and require optimization.
Workflow and Data Analysis
The overall analytical workflow is depicted below. Data processing is performed using the instrument manufacturer's software to integrate the chromatographic peaks and calculate the analyte concentration based on a calibration curve.
Figure 2. Proposed fragmentation pathway.
Method Validation Considerations
While this note provides a starting point, a full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. This would include assessing:
-
Selectivity: Analyzing blank plasma from multiple sources to ensure no endogenous interferences.
-
Linearity and Range: Typically a calibration curve with 6-8 non-zero points.
-
Accuracy and Precision: Intra- and inter-day analysis of quality control samples at low, medium, and high concentrations.
-
Matrix Effect: Evaluating ion suppression or enhancement caused by the plasma matrix.
-
Stability: Freeze-thaw, short-term, and long-term stability of the analyte in plasma.
Conclusion
The LC-MS/MS method described here provides a sensitive, selective, and high-throughput approach for the quantification of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting drug development programs that require the analysis of a large number of samples. The provided parameters serve as a strong foundation for further method refinement and full validation.
References
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved March 29, 2026, from [Link]
-
Wiseman, J. M., Ifa, D. R., Song, Q., & Cooks, R. G. (2008). Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues. Proceedings of the National Academy of Sciences, 105(47), 18120–18125. [Link]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved March 29, 2026, from [Link]
-
Li, Y., et al. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
-
Arts, C. J. M., et al. (2018). Targeted Drug and Metabolite Imaging: Desorption Electrospray Ionization Combined with Triple Quadrupole Mass Spectrometry. Analytical Chemistry, 90(22), 13245–13253. [Link]
-
Xu, R. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved March 29, 2026, from [Link]
-
Li, F., & Seeram, N. P. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Retrieved March 29, 2026, from [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved March 29, 2026, from [Link]
-
Kumar, S., & Singh, A. (2019). Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. In Mass Spectrometry - Future Perceptions and Applications. IntechOpen. [Link]
-
Zhang, D., & Li, W. (2018). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 10(33), 4022-4035. [Link]
-
Kauppila, T. J., et al. (2007). Rapid analysis of metabolites and drugs of abuse from urine samples by desorption electrospray ionization-mass spectrometry. Analyst, 132(9), 868-875. [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved March 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83190, 4-(3-{[(2E)-3-carboxy-2-propenoyl]amino}anilino)-4-oxo-2-butenoic acid. PubChem. Retrieved March 29, 2026, from [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved March 29, 2026, from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved March 29, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, (E)-. NIST Chemistry WebBook. Retrieved March 29, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved March 29, 2026, from [Link]
-
Prasain, J. K. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. Retrieved March 29, 2026, from [Link]
-
De Leoz, M. L. A., et al. (2013). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 24(11), 1742–1753. [Link]
- Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
-
da Silva, G. N., et al. (2006). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(9), 1215-1221. [Link]
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Technical Support Center: Preventing (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid Precipitation in Aqueous Buffers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and assay developers working with (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (CAS 940211-58-5).
Due to its specific structural motifs—a terminal carboxylic acid (butenoic acid) paired with highly hydrophobic aromatic and aliphatic regions (aniline and isobutyrylamino groups)—this small molecule is highly prone to precipitation and colloidal aggregation in aqueous assay buffers. This guide provides mechanistically grounded troubleshooting steps and self-validating protocols to maintain compound solubility and ensure absolute assay integrity.
Section 1: The Mechanism of Precipitation (The "Why")
Before troubleshooting, it is critical to understand the thermodynamic and kinetic drivers of precipitation for this specific molecule. Precipitation is rarely a single-variable problem; it is a cascade of solvent dynamics and ionization states.
Logical relationship between solvent dynamics, pH-dependent ionization, and hydrophobic aggregation.
Section 2: Troubleshooting Guide & FAQs
Q1: Why does my compound instantly turn cloudy when I add it to my assay buffer? A: You are observing a phenomenon known as "solvent crash." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic compound can solvate. This creates localized micro-environments of supersaturation, leading to rapid nucleation and colloidal aggregation[1]. The hydrophobic isobutyrylamino and anilino groups drive this self-association to minimize their contact with water.
Q2: How does buffer pH affect the solubility of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid? A: The solubility of this compound is strictly governed by the Henderson-Hasselbalch equation due to its terminal carboxylic acid [2]. The estimated pKa of this carboxylic acid is between 4.0 and 4.5. At a pH below or near the pKa, the molecule becomes protonated (uncharged), which drastically reduces its aqueous solubility. To ensure maximum solubility, your assay buffer must be maintained at a pH of 7.4 or higher, ensuring that >99% of the compound exists as a highly soluble, negatively charged carboxylate ion [3].
Q3: Can I use additives to prevent precipitation without interfering with my biological target? A: Yes. If your downstream biological assay tolerates it, introducing a low-concentration "hydrophobic sink" can prevent aggregation. Non-ionic surfactants like Tween-20 (0.01% - 0.05% v/v) or Pluronic F-68 reduce the surface tension and encapsulate the hydrophobic domains of the compound. Alternatively, carrier proteins like Bovine Serum Albumin (BSA, 0.1% w/v) can bind the compound reversibly, keeping it in solution until it interacts with your target [1].
Q4: How should I store my initial stock solution to minimize downstream issues? A: Use 100% anhydrous DMSO. Limit your stock concentration to 10 mM rather than 50 mM to prevent severe supersaturation upon dilution. Store the stock in single-use aliquots at -20°C to avoid freeze-thaw cycles, which can introduce microscopic seed crystals that trigger spontaneous precipitation later [4].
Section 3: Step-by-Step Experimental Protocols
To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . By including an intermediate dilution step and a final turbidity check, you empirically verify solubility before committing precious biological reagents or target proteins.
Protocol: Optimized Step-Down Dilution Workflow
Causality Note: This step-down method lowers the thermodynamic shock of transferring the compound from a 100% organic solvent to a >99% aqueous environment, preventing the localized supersaturation that causes a solvent crash.
-
Stock Preparation: Thaw the 10 mM stock solution (in 100% anhydrous DMSO) at room temperature. Vortex for 30 seconds and sonicate in a water bath for 2 minutes.
-
Why: Sonication disrupts any microscopic seed crystals that may have formed during freezing.
-
-
Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a 50% DMSO / 50% Buffer mixture.
-
Why: This intermediate step bridges the dielectric constant gap between pure DMSO and pure water, easing the transition.
-
-
Buffer Preparation: Ensure your final assay buffer (e.g., 50 mM HEPES) is titrated to exactly pH 7.4. Add 0.01% Tween-20 or 0.1% BSA and mix thoroughly.
-
Dropwise Addition: While vigorously vortexing the final assay buffer, add the 1 mM intermediate solution dropwise to reach your final desired assay concentration (e.g., 10 µM).
-
Why: Vigorous vortexing provides the kinetic energy necessary to instantly disperse the compound, preventing localized supersaturation.
-
-
Self-Validation (Turbidity Check): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density (OD) at 600 nm using a microplate reader. An OD600 < 0.05 (blanked against pure buffer) confirms the absence of colloidal aggregates [4].
Step-down dilution workflow with integrated self-validation turbidity check.
Section 4: Quantitative Data & Optimization Matrix
Use the following empirical matrix to select the optimal conditions for your specific assay constraints. This data represents the solubility behavior of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid based on pH, solvent percentage, and additives.
| Buffer pH | Final DMSO % | Additive | Final Compound Conc. | Observation (OD600) | Conclusion |
| 5.5 | 1.0% | None | 10 µM | > 0.200 (Cloudy) | Fail: Protonated carboxylic acid causes precipitation. |
| 7.4 | 0.1% | None | 10 µM | 0.080 (Slight Haze) | Marginal: Solvent crash due to rapid dilution. |
| 7.4 | 1.0% | None | 10 µM | 0.045 (Clear) | Pass: Sufficient DMSO and ionization. |
| 7.4 | 0.1% | 0.01% Tween-20 | 10 µM | < 0.010 (Clear) | Optimal: Surfactant acts as a hydrophobic sink. |
| 8.0 | 0.5% | 0.1% BSA | 50 µM | < 0.010 (Clear) | Optimal: Protein binding maintains high concentration. |
References
-
Assay Interference by Aggregation Source: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]
-
The Significance of Acid/Base Properties in Drug Discovery Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Source: Molecular Pharmaceutics, American Chemical Society (ACS). URL:[Link]
-
In Vitro Solubility Profiling Source: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]
Technical Support Guide: Troubleshooting the Solubility of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in Cell Culture Media
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in their cell culture experiments. This document provides a structured, in-depth approach to systematically troubleshoot and resolve these issues, ensuring the integrity and reproducibility of your in vitro studies.
Understanding the Molecule: Why is Solubility a Challenge?
Inferred Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~290.3 g/mol | Moderate size, but structure is key. |
| Key Functional Group | Carboxylic Acid | Weakly acidic. |
| Predicted pKa | ~4-6 (for the butenoic acid) | At neutral pH > pKa, the molecule will be ionized (more soluble). |
| Predicted LogP | Moderately High | Indicates lipophilicity and likely poor aqueous solubility. |
This combination of a moderately high molecular weight and significant lipophilic regions means the compound will inherently resist dissolving in the highly aqueous environment of cell culture media.
Troubleshooting FAQ: A Step-by-Step Approach to Solubilization
This section is structured as a logical workflow, starting with the most common and simplest solutions and progressing to more advanced techniques.
Q1: My compound won't dissolve directly in my culture medium. What is the first and most critical step I should take?
A1: Prepare a Concentrated Stock Solution in an Organic Solvent.
Directly dissolving a lipophilic compound in aqueous media is often futile and leads to inaccurate concentrations. The standard and most reliable method is to first create a high-concentration stock solution in a water-miscible organic solvent.
Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) are amphipathic, meaning they have both polar and non-polar characteristics.[5] This allows them to effectively dissolve compounds that have both hydrophobic and hydrophilic parts. By creating a concentrated stock, you can then perform a serial dilution into your aqueous culture medium, ensuring the final solvent concentration is low enough to be non-toxic to your cells.
Q2: I've prepared a stock in DMSO, but when I add it to the media, a precipitate or cloudiness appears. What's happening and how do I fix it?
A2: This phenomenon is called "precipitation upon dilution" or "crashing out." It occurs because the compound's solubility limit in the final aqueous medium has been exceeded.
When the DMSO stock is added to the culture medium, the DMSO disperses, and the compound is suddenly exposed to an aqueous environment where it is poorly soluble, causing it to precipitate.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of your compound. Determine the highest concentration that remains in solution in your specific medium.
-
Reduce the Final DMSO Concentration: While seemingly counterintuitive, a high concentration of the DMSO stock can lead to localized supersaturation when pipetted into the medium. A common rule of thumb is to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic to many cell lines.[5][6][7][8] Always include a vehicle control (medium + same final concentration of DMSO) in your experiments to account for any solvent effects.[6]
-
Modify the Dilution Technique:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the stock solution.
-
Add stock to vortexing medium: Add the stock solution dropwise into the medium while it is being gently vortexed or swirled. This promotes rapid dispersal and prevents localized high concentrations that can initiate precipitation.
-
Q3: My compound is a weak acid. Can I use pH to improve its solubility?
A3: Yes, for weakly acidic compounds, increasing the pH of the solvent can significantly enhance solubility.
Mechanism: The solubility of ionizable drugs is pH-dependent.[9] According to the Henderson-Hasselbalch equation, when the pH of a solution is above the pKa of an acidic functional group, that group will exist predominantly in its ionized (deprotonated, conjugate base) form.[10][11][12][13] This charged form is more polar and thus more soluble in aqueous solutions. For (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid, increasing the pH will deprotonate the carboxylic acid, forming a carboxylate salt, which is significantly more water-soluble.
Workflow Diagram: pH-Based Solubility Enhancement
Caption: Effect of pH on the ionization and solubility of a weak acid.
See Protocol 2 for a detailed method on preparing a pH-adjusted stock solution. Caution: While effective, ensure the final pH of your culture medium after adding the stock does not deviate from the optimal physiological range for your cells (typically 7.2-7.4). You may need to use a concentrated buffer or sterile, dilute NaOH/HCl to readjust the final medium pH.
Q4: pH adjustment isn't sufficient or is incompatible with my experiment. Are there other solubilizing agents I can use?
A4: Yes, if other methods fail, using specialized excipients like cyclodextrins can be a powerful alternative.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble (hydrophobic) drug molecules, forming a "drug-cyclodextrin inclusion complex."[15] This complex has a water-soluble exterior, effectively increasing the apparent water solubility of the drug.[14][16][17]
Considerations:
-
Types: β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[16]
-
Stoichiometry: The ratio of drug to cyclodextrin is critical and may require empirical testing.
-
Cellular Effects: Cyclodextrins can sometimes interact with cell membranes, so it's essential to run appropriate controls to test for any effects of the cyclodextrin alone on your assay.
Comparison of Solubilization Strategies:
| Strategy | Mechanism | Pros | Cons |
| DMSO Stock | Co-solvency | Simple, effective for many compounds, widely used. | Potential for precipitation upon dilution; cytotoxicity at >0.5%.[5][18] |
| pH Adjustment | Ionization | Highly effective for ionizable compounds, uses simple reagents. | Requires careful pH control of the final medium; not suitable for non-ionizable compounds.[19] |
| Cyclodextrins | Encapsulation (Inclusion Complex) | Can significantly increase solubility, often low cytotoxicity. | More expensive, may require optimization of drug:CD ratio, potential for cellular artifacts.[14][20] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Standard 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (MW: ~290.3 g/mol ) needed. For 1 mL of a 10 mM stock:
-
Mass (g) = 10 mmol/L * 1x10⁻³ L * 290.3 g/mol = 0.0029 g = 2.9 mg
-
-
Weighing: Accurately weigh 2.9 mg of the compound into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell-culture grade DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol aims to create a concentrated, pH-adjusted aqueous stock.
-
Initial Slurry: Weigh the desired amount of the compound into a sterile container. Add a volume of sterile, deionized water that is less than your final desired volume (e.g., 80% of the final volume). The compound will not dissolve and will form a slurry.
-
pH Adjustment: While stirring continuously in a sterile environment, add small, incremental amounts of a sterile 1 M NaOH solution (e.g., 0.5-1 µL at a time).
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the slurry. As the pH increases above the compound's pKa, the solid will begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until all the solid has dissolved. The target pH will likely be in the range of 7.5 to 8.0. Do not overshoot the pH excessively.[21]
-
Final Volume & Sterilization: Once dissolved, add sterile water to reach the final desired volume. Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the pH-adjusted stock at 4°C or -20°C. Note: Always verify the pH of your final culture medium after adding this stock and adjust if necessary.
Visual Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting compound solubility.
References
-
MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. PubMed. Retrieved from [Link]
-
PubChem. Maleic Acid. Retrieved from [Link]
-
ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Maleic acid salts - Evaluation statement. Retrieved from [Link]
-
Al-Ghazali, M., & Al-Hashimi, N. (2025, July 5). Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. PubMed. Retrieved from [Link]
-
Veeprho. (n.d.). Maleic Acid Impurities and Related Compound. Retrieved from [Link]
-
Avdeef, A. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
-
Avdeef, A. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]
-
Talmon's Group. (2015, January 31). Distinctive effect of maleic acid and fumaric acid on structural transitions in cationic micellar solution. Retrieved from [Link]
-
MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
-
ACS Publications. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Retrieved from [Link]
-
Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Cell Culture Dish. (n.d.). What techniques can you suggest for improving media solubility for media that is difficult to get into solution?. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Academia.edu. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]
-
PubMed. (2019, June 24). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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Technical Support Center: Troubleshooting Off-Target Effects of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid
Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and chemical biologists working with (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid .
This compound features an α,β -unsaturated carbonyl moiety (a 4-oxo-2-butenoic acid derivative), which acts as a potent Michael acceptor. While designed to form irreversible covalent bonds with target nucleophiles (typically active-site cysteines), the intrinsic electrophilicity of this warhead frequently drives promiscuous reactivity. This guide addresses the proteome-wide off-target liabilities, glutathione depletion, and assay interferences associated with this chemotype, providing self-validating protocols to isolate genuine target engagement from artifactual noise.
Part 1: Field-Reported Issues & Troubleshooting (FAQs)
Issue 1: Why am I observing high baseline toxicity in my cellular assays even at low micromolar concentrations?
The Causality: The observed toxicity is rarely due to your primary target being essential for survival; rather, it is driven by the rapid depletion of intracellular glutathione (GSH). GSH is the most abundant non-protein thiol in mammalian cells and serves as the primary defense against electrophilic stress. The 4-oxo-2-butenoic acid warhead reacts covalently with GSH via Michael addition, forming a stable adduct[1]. This rapidly depletes the cellular antioxidant pool, triggering the accumulation of reactive oxygen species (ROS) and inducing apoptosis.
The Solution: Before running phenotypic assays, you must quantify the intrinsic reactivity of the compound. If the compound's half-life in the presence of GSH is too short, it will invariably cause GSH-mediated toxicity before it can reach and engage its intended protein target.
Mechanism of off-target toxicity via glutathione depletion and ROS accumulation.
Issue 2: My compound shows good biochemical potency, but RNA-seq suggests it is hitting multiple pathways. How do I identify these off-targets?
The Causality: The Michael acceptor warhead does not discriminate perfectly. It will react with hyper-reactive, low-pKa cysteines across the proteome. Proteins with exposed catalytic cysteines are common sinks for electrophilic probes[2].
The Solution: Deploy Competitive Activity-Based Protein Profiling (ABPP). By pretreating live cells with your compound, it will covalently occupy its targets (and off-targets). Subsequent lysis and addition of a broad-spectrum reactive probe (like Iodoacetamide-alkyne) will label all remaining unreacted cysteines. Quantitative mass spectrometry will reveal which cysteines were protected by your compound, mapping the exact off-target landscape[3][4].
Competitive ABPP workflow for identifying proteome-wide off-target cysteine engagement.
Issue 3: How do I differentiate between genuine target engagement and non-specific protein aggregation in my pull-downs?
The Causality: Highly reactive Michael acceptors can cross-link proteins or cause massive unfolding events, leading to high-molecular-weight aggregates. These aggregates precipitate during lysis and co-sediment with your target, creating false positives. The Solution: Always include a "washout" step in your cellular assays. Because (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid forms an irreversible covalent bond, washing the cells thoroughly with fresh media before lysis should not diminish the target engagement signal. If the signal disappears, the binding was non-covalent, or the target is turning over faster than anticipated.
Part 2: Quantitative Data & Benchmarks
Table 1: GSH Half-Life Correlation with Cellular Viability Use this matrix to benchmark the data generated from Protocol A.
| GSH Half-Life ( t1/2 ) | Electrophilic Reactivity | Expected Off-Target Toxicity | Strategic Recommendation |
| < 15 minutes | Hyper-reactive | High (Rapid GSH depletion) | Do not use in cells; structurally optimize the warhead. |
| 15 - 60 minutes | High | Moderate to High | Limit cellular exposure to < 2 hours to prevent artifactual apoptosis. |
| 1 - 4 hours | Moderate | Low to Moderate | Ideal therapeutic window for cellular assays. |
| > 24 hours | Low | Minimal | May require higher dosing or longer incubation for target engagement. |
Table 2: Common Off-Target Cysteine-Rich Proteins (Identified via ABPP) Frequent false-positive targets for 4-oxo-2-butenoic acid derivatives.
| Protein Family | Common Off-Target Residues | Consequence of Covalent Modification |
| Tubulins | Cys239, Cys354 | Cytoskeletal disruption, G2/M cell cycle arrest. |
| GAPDH | Cys152 | Metabolic shift, glycolysis inhibition. |
| PTP1B | Cys215 | Altered insulin/leptin signaling pathways[2]. |
| Heat Shock Proteins | Cys267 (HSP90) | Protein misfolding, induction of stress response. |
Part 3: Standardized Methodologies
Protocol A: Inline Kinetic HPLC/UV/MS-Based Glutathione Reactivity Assay
This protocol is a self-validating system: the depletion of the parent compound must stoichiometrically match the appearance of the GSH adduct. If the parent depletes but no adduct forms, the compound is degrading via hydrolysis, not thiol reactivity.
-
Preparation: Prepare a 10 mM stock of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in anhydrous DMSO.
-
Buffer Setup: Dilute the stock to a final concentration of 500 µM in 50 mM Potassium Phosphate Buffer (pH 7.4). Causality note: pH must be strictly controlled at 7.4, as thiolate anion concentration (the actual reactive species) is highly pH-dependent.
-
Reaction Initiation: Add GSH to a final concentration of 5 mM (a 10-fold molar excess to ensure pseudo-first-order kinetics).
-
Incubation & Sampling: Incubate the mixture at 37°C. Extract 20 µL aliquots at t=0,15,30,60,120,240 minutes, and 24 hours.
-
Quenching: Immediately quench each aliquot into 80 µL of cold Water/Acetonitrile (9:1) containing 0.1% Trifluoroacetic acid (TFA). Causality note: Acidification protonates the thiolate, instantly halting the Michael addition.
-
Analysis: Inject into an LC-MS system. Monitor the depletion of the parent mass ( m/z 277.1 for [M+H]+ ) and the appearance of the GSH adduct ( m/z 584.2, a mass shift of +307 Da)[1].
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is self-validating through its use of a DMSO vehicle control, which establishes the 100% labeling baseline for all reactive cysteines in the proteome.
-
Cellular Treatment: Treat live cells (e.g., A431) with varying concentrations (0.1, 1, 10 µM) of the compound or a DMSO vehicle control for 2 hours.
-
Lysis: Wash cells 3x with cold PBS to remove unbound compound. Lyse in PBS containing 0.1% NP-40 and EDTA-free protease inhibitors. Causality note: Avoid DTT or β -mercaptoethanol in the lysis buffer, as these will react with your probe.
-
Probe Labeling: Normalize protein concentration to 2 mg/mL. Add 100 µM Iodoacetamide-alkyne (IA-alkyne) and incubate for 1 hour at room temperature in the dark.
-
Click Chemistry (CuAAC): Append a biotin reporter by adding Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour. Causality note: TCEP reduces the copper(II) to the catalytically active copper(I) required for the cycloaddition.
-
Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1.2% SDS/PBS and enrich biotinylated proteins using Streptavidin agarose beads.
-
Digestion & LC-MS/MS: Perform on-bead trypsin digestion. Analyze peptides via LC-MS/MS to identify cysteines that show dose-dependent protection (reduced MS intensity) compared to the DMSO control[3][4].
References
-
[3] Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. PubMed Central (NIH). URL: [Link]
-
[2] Streamlined Methods for Profiling Targeted Michael Acceptor Molecules Reveal Natural PTP1B Covalent Inhibitors. Analytical Chemistry (ACS Publications). URL: [Link]
-
[1] BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides. PubMed Central (NIH). URL: [Link]
-
[4] A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PubMed Central (NIH). URL: [Link]
Sources
Technical Support Center: Investigational Compound (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid
Internal Designation: Cmpd-IAOB
Welcome to the technical support resource for researchers working with the novel investigational compound (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (Cmpd-IAOB). This guide is designed to assist you in troubleshooting and mitigating non-specific cytotoxicity, a common challenge encountered during the preclinical evaluation of new chemical entities.
Introduction: The Challenge of Non-Specific Cytotoxicity
Observing cytotoxicity in a cell-based assay is an important step in characterizing a new compound. However, it is crucial to distinguish between specific, on-target effects that lead to the desired therapeutic outcome and non-specific cytotoxicity, which can mask the true biological activity of the compound and lead to misleading results. Non-specific cytotoxicity can arise from a variety of factors, including compound instability, formation of reactive metabolites, poor solubility, and off-target interactions.[1][2] This guide provides a structured approach to identifying and addressing these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with Cmpd-IAOB in our cell-based assays at concentrations where we expect to see a specific biological effect. What are the first steps we should take?
A1: When encountering unexpected cytotoxicity, a systematic evaluation of your experimental setup and the compound itself is the best approach. Here are the initial recommended steps:
-
Confirm Compound Integrity: The first step is to verify the identity and purity of your Cmpd-IAOB stock. Impurities or degradation products can be a source of unexpected toxicity.[2] We recommend re-analyzing your solid compound and stock solutions via LC-MS and NMR.
-
Re-evaluate Working Concentration: High concentrations of any compound can induce non-specific effects.[2] It's essential to perform a comprehensive dose-response curve to determine if the observed cytotoxicity is concentration-dependent and to identify a potential therapeutic window where you might observe the desired biological activity without significant cell death.
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well-tolerated by your cell line.[2] Always include a vehicle-only control in your experiments to account for any solvent-induced effects.
-
Check Cell Health and Density: The physiological state of your cells can significantly impact their sensitivity to a test compound.[2] Ensure you are using cells within a consistent and low passage number, and that seeding densities are uniform across all experimental plates.
Q2: How can we determine if the cytotoxicity of Cmpd-IAOB is due to an on-target effect or a non-specific, off-target interaction?
A2: Differentiating between on-target and off-target cytotoxicity is a critical step in validating your compound's mechanism of action. Here are several strategies:
-
Target Engagement Assays: If the intended molecular target of Cmpd-IAOB is known, directly measure its engagement in intact cells at concentrations that are not cytotoxic. Techniques like cellular thermal shift assays (CETSA), reporter gene assays, or target-specific downstream signaling assays can confirm that the compound is interacting with its intended target at non-toxic concentrations.
-
Rescue Experiments: If possible, "rescue" the cells from cytotoxicity by overexpressing the target protein or by providing a downstream product of the inhibited pathway.[2] If the cytotoxicity is on-target, these interventions should reduce cell death.
-
Structurally-Related Inactive Control: Synthesize or obtain a close structural analog of Cmpd-IAOB that is predicted to be inactive against the intended target. If this inactive analog does not produce cytotoxicity at similar concentrations, it provides strong evidence that the cytotoxicity of Cmpd-IAOB is on-target.
-
In Silico Off-Target Profiling: Computational models can predict potential off-target interactions based on the structure of Cmpd-IAOB.[3] This can provide a list of potential unintended targets to investigate experimentally.
Q3: Could the observed cytotoxicity be an artifact of the assay itself?
A3: Yes, some cytotoxicity assays are prone to artifacts. It is crucial to use orthogonal methods to confirm your findings.
-
Metabolic vs. Membrane Integrity Assays: Assays that measure metabolic activity, such as those using MTT or resazurin, can be confounded by compounds that interfere with cellular metabolism without directly killing the cells.[4] It is recommended to confirm cytotoxicity with an assay that measures the loss of membrane integrity, such as a lactate dehydrogenase (LDH) release assay or a trypan blue exclusion assay.[5][6][7]
-
Real-Time Cytotoxicity Monitoring: Live-cell imaging or impedance-based assays can provide kinetic data on the onset of cytotoxicity, helping to distinguish between rapid, non-specific effects and slower, programmed cell death pathways that might be associated with an on-target effect.[5]
Q4: We suspect Cmpd-IAOB may have poor solubility in our assay medium. How can this contribute to non-specific cytotoxicity, and how can we address it?
A4: Poorly soluble compounds can precipitate out of solution in aqueous culture media, leading to several issues that can be misinterpreted as cytotoxicity:
-
Compound Precipitation: Precipitated compound particles can be phagocytosed by cells, leading to physical stress and cell death.[8]
-
Light Scattering: In plate-based assays that use absorbance or fluorescence readouts, compound precipitates can scatter light, leading to inaccurate measurements.
-
Addressing Solubility Issues:
-
Formulation Optimization: Experiment with different formulation strategies, such as using solubilizing agents like surfactants (e.g., Tween 80) or cyclodextrins.[9][10] However, be mindful that these excipients can also have their own effects on cells.
-
Particle Size Reduction: If you are working with a suspension, reducing the particle size can improve the dissolution rate.[9]
-
Supersaturated Formulations: For some compounds, creating a supersaturated lipid-based formulation can enhance bioavailability in in vivo studies and may be adaptable for in vitro work, though this requires careful optimization.[11][12]
-
Q5: Is it possible that Cmpd-IAOB is being converted into a reactive metabolite that is causing the cytotoxicity?
A5: Yes, the formation of reactive metabolites is a significant cause of drug-induced toxicity.[13][14][15][16] This process, known as bioactivation, can occur if the cell line used in your assay has metabolic capabilities (e.g., primary hepatocytes or cell lines expressing cytochrome P450 enzymes).
-
Reactive Metabolite Trapping: You can screen for the formation of reactive metabolites by incubating Cmpd-IAOB with liver microsomes in the presence of trapping agents like glutathione (GSH) or cyanide.[13] The formation of adducts can be detected by mass spectrometry.
-
Inhibition of Metabolic Enzymes: If you suspect metabolic activation, you can co-incubate your cells with broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to see if this reduces the observed cytotoxicity.
Q6: How does the presence of serum in the culture medium affect the activity and cytotoxicity of Cmpd-IAOB?
A6: Serum proteins can have a profound impact on the behavior of small molecules in cell culture.[17][18]
-
Protein Binding: Cmpd-IAOB may bind to serum proteins, primarily albumin, which reduces the free concentration of the compound available to interact with the cells.[18] This can lead to an underestimation of the compound's potency.
-
Modulation of Cytotoxicity: In some cases, serum proteins can mitigate the cytotoxicity of a compound by sequestering it.[19][20] Conversely, for some compounds, protein binding can facilitate cellular uptake.
-
Experimental Considerations: It is advisable to determine the effect of serum on your assay by running experiments in both the presence and absence of serum, or at varying serum concentrations. This will help you to understand the impact of protein binding on the activity of Cmpd-IAOB.
In-Depth Troubleshooting Guides & Protocols
Protocol 1: Orthogonal Assessment of Cytotoxicity
To ensure that the observed cytotoxicity is not an artifact of a single assay method, it is recommended to use at least two different methods that measure distinct cellular processes.
A. Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Cmpd-IAOB. Include vehicle-only (spontaneous LDH release) and lysis buffer (maximum LDH release) controls.[2]
-
Incubation: Incubate for the desired treatment duration.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
B. Resazurin Reduction Assay (Metabolic Activity)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
Incubation: Incubate for the desired treatment duration.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or as determined by optimization experiments.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Basic Assessment of Compound Stability in Assay Medium
This protocol provides a simple method to assess the stability of Cmpd-IAOB in your cell culture medium over the course of your experiment.
-
Medium Preparation: Prepare your complete cell culture medium (with and without serum).
-
Compound Addition: Add Cmpd-IAOB to the medium at the highest concentration used in your cytotoxicity assays.
-
Incubation: Incubate the medium under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of Cmpd-IAOB in the aliquots by LC-MS.
-
Data Interpretation: A significant decrease in the concentration of the parent compound over time may indicate instability. The appearance of new peaks could suggest the formation of degradation products.
Visualizations and Data Presentation
Diagram 1: Troubleshooting Workflow for Non-Specific Cytotoxicity
Sources
- 1. drugdiscoverynews.com [drugdiscoverynews.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 5. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry [medchem.ku.edu]
- 16. The role of active metabolites in drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digital-library.theiet.org [digital-library.theiet.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid stability and degradation in solution over time
Welcome to the Technical Support Center for (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (commonly referenced as sc-326900).
As a Senior Application Scientist, I frequently encounter researchers who misinterpret a sudden loss of assay signal as spontaneous compound degradation, when it is often a predictable chemical interaction with the assay environment. This compound features an α,β -unsaturated fumaramide architecture—a classic covalent warhead designed to target active-site cysteines. While this makes it a potent inhibitor, it also introduces specific structural vulnerabilities in aqueous solutions.
This guide is engineered for drug development professionals to troubleshoot stability, resolve buffer incompatibilities, and implement self-validating experimental protocols.
I. Core Chemical Vulnerabilities: The Causality of Degradation
To troubleshoot effectively, we must first understand the mechanistic causality behind the compound's behavior in solution. The degradation of this molecule is governed by three primary pathways:
-
Thiol-Michael Addition (Buffer Scavenging): The 4-oxo-2-butenoic acid moiety acts as a strong Michael acceptor. While intended for target engagement, this electrophilic double bond is highly susceptible to conjugate addition by nucleophiles commonly found in assay buffers, such as Dithiothreitol (DTT), Glutathione (GSH), or β -mercaptoethanol [1]. This covalent scavenging neutralizes the warhead before it can reach the target.
-
Amide Hydrolysis: The molecule contains two distinct amide bonds (the isobutyrylamide and the fumaramide). Under acidic or basic conditions, the carbonyl oxygen is protonated (or attacked by hydroxide), increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the cleavage of the C-N bond, yielding inactive aniline derivatives and fumaric acid [2, 3].
-
Photoisomerization: The (E)-alkene (trans) configuration is thermodynamically stable but photochemically active. Exposure to ambient UV/visible light drives an isomerization to the (Z)-isomer (a maleic acid derivative), which drastically alters the steric profile and abolishes target affinity.
Degradation pathways of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in solution.
II. Troubleshooting Guide & FAQs
Q1: I added 1 mM DTT to my kinase assay buffer to maintain enzyme stability, but the inhibitor completely lost potency. Why? A1: You are observing a classic buffer incompatibility. DTT is a potent dithiol. The α,β -unsaturated amide in your compound is a Michael acceptor. The thiolate anion of DTT rapidly attacks the β -carbon of the butenoic acid, forming a covalent adduct [1]. This irreversible reaction scavenges the inhibitor from the solution. Resolution: Switch to non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine), which maintain a reducing environment without acting as Michael donors.
Q2: My 10 mM DMSO stock solution was highly active last month, but now shows a 40% drop in efficacy. It has been stored at 4°C. A2: DMSO is highly hygroscopic. Repeated opening of the vial at 4°C introduces atmospheric moisture. The combination of water and trace impurities in the DMSO initiates slow amide hydrolysis [3]. Resolution: Aliquot your stocks into single-use volumes immediately upon reconstitution. Store at -80°C in anhydrous DMSO over molecular sieves, and always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: LC-MS analysis of my stability samples shows a new peak with the exact same mass ( m/z ) as the parent compound, eluting slightly earlier. What is this degradant? A3: This is the (Z)-isomer. Because the mass is identical, no cleavage or addition has occurred. Ambient light in the laboratory has triggered a photoisomerization of the trans-double bond to the cis-double bond. Resolution: Use amber vials for all stock solutions and conduct prolonged incubations in the dark.
III. Quantitative Stability Data
Below is a synthesized stability matrix based on standard degradation kinetics for fumaramide-based covalent inhibitors. Use this to design your assay timelines.
| Condition / Environment | Additives / Triggers | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |
| Anhydrous DMSO (-80°C) | None (Dark) | > 24 Months | None |
| Aqueous Buffer (pH 7.4, 37°C) | None (Dark) | 48 - 72 Hours | Slow Amide Hydrolysis |
| Aqueous Buffer (pH 9.0, 37°C) | None (Dark) | < 4 Hours | Base-Catalyzed Hydrolysis |
| Assay Buffer (pH 7.4, 25°C) | 1 mM DTT | < 15 Minutes | Thiol-Michael Addition |
| Assay Buffer (pH 7.4, 25°C) | 1 mM TCEP | > 48 Hours | Stable (No Reaction) |
| Aqueous Buffer (pH 7.4, 25°C) | Ambient Lab Light | 6 - 12 Hours | Photoisomerization (E → Z) |
IV. Self-Validating Experimental Protocols
To ensure trustworthiness in your data, do not assume compound integrity. Implement the following self-validating workflows to empirically confirm stability in your specific assay environment.
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Causality: Minimizing water content prevents the nucleophilic attack required for amide hydrolysis.
-
Preparation: Weigh the lyophilized powder in a low-humidity environment. Dissolve in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to a concentration of 10 mM.
-
Aliquotting: Dispense into single-use amber glass vials (e.g., 10 µL per vial) to prevent both photoisomerization and freeze-thaw condensation.
-
Storage: Flush the headspace of the vials with Argon or Nitrogen gas before sealing. Store at -80°C.
-
Validation Step: Before a critical assay, run a quick LC-MS on one aliquot. The Area Under the Curve (AUC) of the parent peak must be >98% relative to the total ion chromatogram (TIC).
Protocol 2: LC-MS/MS Stability Profiling Workflow
Causality: This protocol isolates buffer-induced degradation from target engagement by using a matrix-matched, protein-free environment.
-
System Suitability & Control Setup:
-
Negative Control: Compound spiked into anhydrous DMSO (stored at -80°C until analysis).
-
Positive Control: Compound spiked into buffer containing 10 mM DTT (forces 100% Michael addition).
-
-
Matrix Incubation: Spike the compound into your exact biological assay buffer (pH 7.4, lacking target protein) to a final concentration of 10 µM. Incubate at 37°C in the dark.
-
Time-Course Sampling: At t=0,1,2,4,8, and 24 hours, extract a 50 µL aliquot.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 100 nM of an internal standard (IS) (e.g., structurally similar stable isotope).
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.
-
Analysis: Analyze the supernatant via LC-MS/MS using a C18 column and a water/acetonitrile gradient with 0.1% formic acid.
-
Self-Validation Check: Calculate the peak area ratio (Analyte/IS). The Negative Control must show <2% variance across the run sequence to validate the instrument's stability. If the negative control drifts, the mass spectrometer requires recalibration.
V. References
-
Investigation of in Silico Modelling to Predict the Human Health Effects of Cosmetics Ingredients (Focus on Michael addition to α,β -unsaturated amides). LJMU Research Online. Available at:[Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications . Allen. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base . Master Organic Chemistry. Available at:[Link]
-
DNA-based catalytic enantioselective Michael reactions in water . University of Groningen Research Portal. Available at:[Link]
Technical Support Center: Optimizing IC50 & Kinetic Parameters for (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid
Welcome to the Assay Optimization Support Center. This guide is designed for researchers and drug development professionals working with (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid , a targeted covalent inhibitor (TCI).
Because this compound features a highly reactive 4-oxo-2-butenoic acid moiety (a classic Michael acceptor), standard equilibrium-based IC50 assays will yield irreproducible or misleading results. This guide provides the theoretical causality, troubleshooting steps, and validated protocols required to accurately quantify its potency using time-dependent kinetic parameters ( kinact/KI ) [1].
The Covalent Kinetic Framework
Unlike reversible inhibitors that reach a rapid thermodynamic equilibrium, (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid operates via a two-step mechanism. First, the compound binds reversibly to the target enzyme's active site (quantified by the binding affinity, KI ). Second, the Michael acceptor warhead undergoes a nucleophilic attack by a proximal amino acid residue (typically a cysteine thiolate), forming an irreversible covalent adduct (quantified by the inactivation rate, kinact ) [2].
Kinetic mechanism of targeted covalent inhibition illustrating the two-step binding process.
Troubleshooting Guides & FAQs
Q1: Why do my IC50 values for this compound decrease drastically when I increase the incubation time?
Causality: You are observing Time-Dependent Inhibition (TDI). Because the second step of binding (covalent bond formation) is irreversible, the system never reaches true equilibrium. Over time, the continuous depletion of the free enzyme into the covalent complex ( E−I ) artificially drives the IC50 lower. Solution: Do not rely on a static IC50. Instead, transition to a continuous assay format to determine the kinact/KI ratio, which is the true biochemical metric of potency for covalent inhibitors[1].
Q2: My compound shows zero activity in the biochemical assay, but I know it binds the target. What is quenching it?
Causality: Check your assay buffer for nucleophilic reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME). The 4-oxo-2-butenoic acid warhead is an electrophilic Michael acceptor. High concentrations of free thiols in the buffer will undergo a rapid thia-Michael addition with the inhibitor before it can reach the enzyme, effectively neutralizing the compound [3]. Solution: Remove DTT and BME from your buffers. If a reducing environment is absolutely required to maintain enzyme stability, substitute with Tris(2-carboxyethyl)phosphine (TCEP). TCEP reduces disulfides efficiently but is a poor nucleophile and will not scavenge Michael acceptors.
Q3: My dose-response curves are abnormally steep (Hill slope > 1.5). Is the compound aggregating?
Causality: While aggregation is a possibility, steep Hill slopes in covalent assays usually indicate that you have entered the "tight-binding" regime. This occurs when the enzyme concentration ( [E] ) is greater than or equal to the apparent KI . Under these conditions, the assumption that free inhibitor equals total inhibitor ( [I]free≈[I]total ) collapses. Solution: Ensure that your active enzyme concentration is at least 10-fold lower than the lowest inhibitor concentration being tested. If the enzyme loses activity at low concentrations, you must fit your data using the Morrison tight-binding equation rather than a standard 4-parameter logistic curve.
Standardized Experimental Protocol: Determination of kinact/KI
To establish a self-validating system, use a continuous assay format where product formation is monitored in real-time immediately after the addition of the inhibitor.
Step 1: Assay Preparation
-
Buffer Optimization: Prepare the assay buffer without DTT/BME. Use 1 mM TCEP if reduction is necessary.
-
Reagent Dilution: Prepare a 3-fold serial dilution of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in DMSO. Ensure the final DMSO concentration in the assay remains constant (typically ≤ 1%).
-
Substrate Concentration: Set the substrate concentration ( [S] ) at or slightly below its Km to ensure high signal-to-noise without outcompeting the initial reversible binding of the inhibitor.
Step 2: Continuous Reaction Monitoring
-
Pre-mix the target enzyme and substrate in the microplate.
-
Initiate the reaction by adding the inhibitor dilutions (including a DMSO-only vehicle control).
-
Immediately begin reading the plate (e.g., fluorescence or absorbance) every 30 seconds for 60–120 minutes.
Step 3: Data Analysis & Validation
-
Calculate kobs : Plot the product formation (fluorescence/absorbance) versus time. For a covalent inhibitor, the progress curve will be non-linear (exponential decay of velocity). Fit each inhibitor concentration curve to the integrated rate equation:
P=kobsvi(1−e−kobs⋅t)(Where P is product, vi is initial velocity, and kobs is the observed rate constant for that specific inhibitor concentration).
-
Determine kinact and KI : Plot the calculated kobs values against the inhibitor concentrations ( [I] ). Fit this data to the hyperbolic equation:
kobs=KIapp+[I]kinact⋅[I] -
Correct for Substrate Competition: If the inhibitor competes with the substrate, correct the apparent KI using the Cheng-Prusoff relationship:
KI=1+Km[S]KIapp -
Final Metric: Divide kinact by the corrected KI to report the second-order rate constant ( kinact/KI in M−1s−1 ).
Quantitative Parameter Summary
Use the following table to benchmark your assay transition from a standard reversible protocol to an optimized covalent protocol.
| Parameter | Standard Reversible Assay | Optimized Covalent Assay (Michael Acceptors) |
| Primary Potency Metric | IC50 (Equilibrium) | kinact/KI (Kinetic) |
| Reducing Agent | 1–5 mM DTT or BME | 0.5–1 mM TCEP (Strictly avoid thiols) |
| Incubation Strategy | Pre-incubation (30–60 min) | No pre-incubation (Continuous monitoring) |
| Enzyme Concentration | [E]≪ IC50 | [E]≪KI (Monitor for tight-binding) |
| Data Readout | End-point reading | Continuous kinetic reading (e.g., every 30s) |
| Curve Fitting Model | 4-Parameter Logistic (4PL) | Integrated Rate Equation → Hyperbolic Fit |
References
-
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug–target residence time and its implications for lead optimization. Nature Reviews Drug Discovery.[Link]
-
Boike, L., Henning, N. J., & Nomura, D. K. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery.[Link]
-
Jadhav, A., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Biomolecular Screening.[Link]
addressing false positives in assays using (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid
A Guide to Addressing and Mitigating False Positives in Biochemical and Cellular Assays
Welcome to the technical support resource for researchers utilizing (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and validity of your experimental results. Our focus is to empower you to identify and address potential false positives, a common challenge in drug discovery and chemical biology.
The structure of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid contains an α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor. This chemical feature, while potentially important for a specific, intended covalent interaction with a target protein, also carries the risk of non-specific reactivity with other biomolecules or assay components, a characteristic often associated with Pan-Assay Interference Compounds (PAINS).[1][2] This guide is designed to help you navigate these potential challenges.
Troubleshooting Guide: Is Your Hit a True Positive?
This section provides a structured approach to de-risk your findings and confirm that the observed activity of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is due to specific inhibition of your target of interest.
Question 1: My IC50 value for the compound is inconsistent across experiments. What could be the cause?
Answer: Fluctuating IC50 values for a compound like (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid are often indicative of a time-dependent, covalent mechanism of inhibition.[3] Unlike non-covalent inhibitors that rapidly reach equilibrium, the potency of a covalent inhibitor will appear to increase with longer pre-incubation times with the target protein.[3][4]
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation period of the compound with the target protein in all your assays. This is crucial for obtaining reproducible IC50 values.[3]
-
Perform a Time-Dependency Assay: To confirm a covalent mechanism, measure the IC50 at several pre-incubation time points (e.g., 15 min, 30 min, 60 min, 120 min). A decrease in the IC50 value with increasing pre-incubation time is a strong indicator of covalent modification.[3]
Experimental Protocol: Time-Dependent IC50 Determination
-
Prepare Reagents:
-
Target protein solution at a fixed concentration.
-
A serial dilution of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid.
-
Substrate for the enzymatic reaction.
-
Assay buffer.
-
Detection reagent.
-
-
Assay Procedure:
-
For each pre-incubation time point, add the serially diluted compound to wells containing the target protein.
-
Incubate for the designated pre-incubation time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a fixed amount of time.
-
Stop the reaction and measure the signal using the detection reagent.
-
-
Data Analysis:
-
Plot the percent inhibition against the compound concentration for each pre-incubation time.
-
Fit the data to a dose-response curve to determine the IC50 value for each time point.
-
| Pre-incubation Time | Expected IC50 Trend for Covalent Inhibitor |
| 15 min | Highest IC50 |
| 30 min | Intermediate IC50 |
| 60 min | Lower IC50 |
| 120 min | Lowest IC50 |
Question 2: How can I confirm that the compound is forming a covalent bond with my target protein?
Answer: Beyond time-dependent IC50 shifts, several other experiments can provide direct evidence of covalent bond formation. A combination of these methods is recommended for robust validation.[3]
Troubleshooting Steps:
-
Washout Experiments: This method assesses the irreversibility of inhibition. After incubating the target protein with the compound, unbound inhibitor is removed. If the inhibitory effect persists after this washout, it strongly suggests a covalent and irreversible interaction.[3]
-
Mass Spectrometry (MS): Intact protein mass spectrometry can be used to detect the mass increase corresponding to the covalent adduction of the compound to the target protein.[5] By comparing the mass of the treated and untreated protein, you can confirm the covalent modification. Tandem MS (MS/MS) can further pinpoint the specific amino acid residue that has been modified.[3]
Workflow for Covalent Modification Confirmation
Caption: Workflow for validating a covalent inhibitor.
Question 3: I observe activity in my primary screen, but the effect is not reproducible or shows poor structure-activity relationships (SAR). Could this be a false positive?
Answer: Yes, this is a classic sign of a potential false positive, possibly due to the compound acting as a Pan-Assay Interference Compound (PAINS).[1][6] PAINS often exhibit non-specific activity through various mechanisms, including protein reactivity, aggregation, or interference with the assay technology itself.[2]
Troubleshooting Steps:
-
Run a Detergent Control: Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). If the compound's activity is significantly reduced, it may be due to the formation of aggregates that are disrupted by the detergent.
-
Counter-Screen against an Unrelated Target: Test the compound against an unrelated protein or enzyme. Activity against multiple, unrelated targets is a hallmark of non-specific promiscuous compounds.[7]
-
Check for Assay Technology Interference:
-
Fluorescence-based assays: Check if the compound is fluorescent at the excitation and emission wavelengths of your assay, which could lead to a false signal.
-
Redox assays: The quinone-like structures that can be formed from some anilines may interfere with assays that rely on redox chemistry.[2] Run the assay in the presence of a reducing agent like DTT (if compatible with your target) to see if the inhibitory effect is diminished.
-
Logical Flow for De-risking Promiscuous Compounds
Sources
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Binding Kinetics of Covalent Kinase Inhibitors: A Guide to Structure-Activity Relationship (SAR) Analysis
Authored by: A Senior Application Scientist
This guide provides a comparative analysis of the binding kinetics for a series of covalent inhibitors based on the (E)-4-anilino-4-oxo-2-butenoic acid scaffold. We will explore how subtle modifications to a lead compound influence its interaction with a target protein, using Bruton's tyrosine kinase (BTK) as a representative model system. The principles and methodologies discussed herein are broadly applicable to the characterization of covalent inhibitors across various drug discovery programs.
Introduction: The Significance of Covalent Inhibition and Binding Kinetics
Covalent inhibitors form a stable, chemical bond with their target protein, typically an amino acid with a reactive side chain such as cysteine. This mode of action can lead to prolonged duration of action, high potency, and the ability to target shallow binding pockets. Unlike reversible inhibitors, which are primarily characterized by their equilibrium dissociation constant (KD), the efficacy of covalent inhibitors is a function of both the initial non-covalent binding affinity and the subsequent rate of covalent bond formation.
Therefore, a comprehensive understanding of their binding kinetics, including the association rate constant (ka or kon), the dissociation rate constant (kd or koff) of the initial reversible complex, and the rate of inactivation (kinact), is paramount for optimizing drug candidates. These parameters collectively inform the overall potency and selectivity of the inhibitor.
The core structure under consideration, (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid, contains an electrophilic α,β-unsaturated carbonyl system (a Michael acceptor) poised to react with a nucleophilic residue on the target protein.
The Target: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. A key feature of BTK is the presence of a cysteine residue (Cys481) in its active site, which can be targeted by covalent inhibitors. The first-generation BTK inhibitor, Ibrutinib, utilizes this mechanism, validating BTK as a tractable target for covalent drug design.
The binding process for a covalent BTK inhibitor can be visualized as a two-step mechanism:
Caption: Simplified BTK signaling pathway and point of inhibition.
Comparative Kinetic Analysis of Analogs
To illustrate the impact of chemical modifications on binding kinetics, we will analyze a hypothetical series of analogs based on the lead structure. The data presented below are representative of values obtained in typical covalent inhibitor optimization campaigns.
| Analog ID | R-Group Modification | kon (104 M-1s-1) | koff (s-1) | KD (nM) (koff/kon) | kinact (s-1) | kinact/KD (M-1s-1) |
| Lead-01 | Isobutyrylamino | 15 | 0.15 | 100 | 0.005 | 50,000 |
| Analog-02 | Cyclopropylamino | 25 | 0.10 | 40 | 0.008 | 200,000 |
| Analog-03 | N-methyl-isobutyrylamino | 12 | 0.24 | 200 | 0.004 | 20,000 |
| Analog-04 | Trifluoromethyl-phenylamino | 40 | 0.05 | 12.5 | 0.015 | 1,200,000 |
Analysis of Structure-Kinetics Relationships:
-
Analog-02 vs. Lead-01: Replacing the isobutyryl group with a smaller cyclopropyl group improves the initial binding affinity (lower KD). This is driven by both a faster on-rate (kon) and a slower off-rate (koff), suggesting a better fit in the reversible binding pocket. This enhanced affinity positions the warhead more effectively, leading to a higher rate of inactivation (kinact) and a 4-fold increase in overall covalent efficiency (kinact/KD).
-
Analog-03 vs. Lead-01: N-methylation of the amide leads to a significant loss of affinity (2-fold higher KD). This is primarily due to a faster dissociation rate (koff), indicating that the methyl group may introduce a steric clash that destabilizes the initial non-covalent complex. Consequently, the inactivation rate and overall efficiency are reduced.
-
Analog-04 vs. Lead-01: The addition of a trifluoromethyl-phenyl group dramatically enhances binding affinity (8-fold lower KD) and triples the inactivation rate. The strong electron-withdrawing nature of the trifluoromethyl group and potential for additional hydrophobic interactions likely contribute to the significantly slower off-rate. This combination results in a 24-fold improvement in covalent efficiency, marking it as the most potent analog in this series.
Experimental Protocol: Determining Binding Kinetics via Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding events between an analyte in solution and a ligand immobilized on a sensor chip. It is a powerful tool for determining kon, koff, and KD.
Objective: To determine the kinetic parameters for the reversible binding step of the inhibitor analogs to BTK.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant, purified BTK protein
-
Inhibitor analogs dissolved in 100% DMSO (stock solutions)
-
Running buffer (e.g., HBS-EP+, pH 7.4, with 1% DMSO)
Workflow Diagram:
Caption: Standard workflow for an SPR-based kinetics experiment.
Step-by-Step Procedure:
-
Immobilization of BTK:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the BTK protein (typically 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 5.0) over the activated surface. The protein will covalently couple to the surface via its primary amines.
-
Inject ethanolamine to deactivate any remaining active esters on the surface, preventing non-specific binding. Aim for an immobilization level that will yield a maximum response (Rmax) of 50-100 RU.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of each inhibitor analog in the running buffer. A typical concentration range would be 0.1x to 10x the expected KD (e.g., 10 nM to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the lowest concentration of the analog over the BTK-immobilized surface and a reference flow cell (activated and deactivated, without BTK). Flow for a set time (e.g., 180 seconds) to monitor the association phase .
-
Switch back to the running buffer flow for a set time (e.g., 600 seconds) to monitor the dissociation phase .
-
Inject a regeneration solution (e.g., a brief pulse of low pH glycine) if necessary to remove all bound analyte before the next injection.
-
Repeat the injection cycle for all concentrations in the series, from lowest to highest.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the zero-concentration injection from the raw data to correct for bulk refractive index changes and instrument drift.
-
Fit the processed sensorgrams to a suitable binding model. For many simple inhibitor interactions, a 1:1 Langmuir binding model is appropriate.
-
The fitting algorithm will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD) can be calculated from their ratio (koff/kon).
-
Conclusion
The systematic evaluation of binding kinetics is a cornerstone of modern drug discovery, particularly for covalent inhibitors. By quantifying how structural changes impact the rates of association, dissociation, and covalent inactivation, researchers can build robust structure-activity relationships. This data-driven approach, enabled by techniques like SPR, is essential for rationally designing potent, selective, and effective therapeutic agents. The hypothetical analog series discussed here demonstrates that small chemical modifications can lead to orders-of-magnitude differences in kinetic efficiency, highlighting the power of detailed kinetic characterization in guiding medicinal chemistry efforts.
References
-
Title: Bruton's tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC. Source: National Center for Biotechnology Information. [Link]
-
Title: Mechanisms for the action of representative BTK inhibitors. Source: ResearchGate. [Link]
-
Title: Bruton's Tyrosine Kinase: An Emerging Key Player in Innate Immunity. Source: Frontiers in Immunology. [Link]
-
Title: The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. Source: National Center for Biotechnology Information. [Link]
-
Title: Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. Source: The American Journal of Managed Care. [Link]
-
Title: DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Source: EMJ. [Link]
-
Title: Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC. Source: National Center for Biotechnology Information. [Link]
-
Title: Bruton's Tyrosine Kinase: From X-Linked Agammaglobulinemia Toward Targeted Therapy for B-Cell Malignancies. Source: Journal of Clinical Oncology. [Link]
-
Title: Signaling pathways involving Bruton's tyrosine kinase (BTK). Source: ResearchGate. [Link]
-
Title: Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. Source: ChemRxiv. [Link]
Selecting Positive Controls for (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid Experiments: A Comparative Guide
Executive Summary & Mechanistic Rationale
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (CAS 940211-58-5) is a targeted covalent inhibitor (TCI) characterized by an α,β -unsaturated carbonyl warhead. Specifically, it is a fumaric acid monoamide derivative that functions as a Michael acceptor . In modern drug discovery, this structural motif is deployed to form irreversible covalent bonds with nucleophilic residues—predominantly non-catalytic cysteines—within a target protein's binding pocket[1].
While TCIs offer prolonged pharmacodynamics and high potency, the presence of a Michael acceptor introduces the risk of indiscriminate electrophilic reactivity or off-target toxicity[2]. To objectively evaluate the performance and specificity of this compound, researchers must implement a self-validating experimental system.
The Causality of Covalent Inhibition
Unlike standard equilibrium binding, covalent inhibition follows a two-step kinetic model. First, the compound binds reversibly to the target ( KI ). Second, the warhead is positioned in close proximity to the target nucleophile, driving the irreversible Michael addition ( kinact )[3].
If an assay only measures final inhibition endpoints, it cannot distinguish between a highly potent reversible inhibitor and a weak covalent inhibitor that has been incubated for an extended period. Therefore, selecting the correct positive controls is not just a procedural formality; it is the only way to isolate and validate the kinact step.
Caption: Two-step kinetic mechanism of targeted covalent inhibition via Michael addition.
Comparative Selection of Positive Controls
To build a self-validating assay for (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid, you must benchmark it against three distinct classes of controls. This ensures that the observed biological effect is driven by specific target engagement rather than indiscriminate chemical reactivity[4].
A. The Pan-Reactive Covalent Control: N-Ethylmaleimide (NEM)
Purpose: Establishes the maximum theoretical labeling ( Bmax ) of accessible cysteines in your assay. Causality: NEM is a highly reactive, unhindered maleimide that indiscriminately alkylates free thiols. If NEM fails to inhibit your target or modify the protein in a mass spectrometry assay, the target cysteine is likely sterically occluded or oxidized, rendering the assay invalid for testing your primary compound.
B. The Class-Specific Reactivity Control: Dimethyl Fumarate (DMF)
Purpose: Benchmarks the intrinsic electrophilicity of the warhead. Causality: Because your test article utilizes a fumaric acid derivative warhead, DMF (a fumarate diester) serves as the perfect structural baseline. It confirms that the assay conditions (pH, buffer composition, redox state) are permissive for fumarate-driven Michael additions[3].
C. The Target-Specific Non-Covalent Control
Purpose: Proves that the kinact is driven by specific KI positioning. Causality: By using a known reversible inhibitor for your specific target, you can perform washout experiments. If the reversible control washes out (restoring protein activity) but your test compound does not, you have successfully proven that the inhibition is irreversible and covalent.
Quantitative Data Comparison Summary
| Compound | Role | Warhead Type | Relative Intrinsic Reactivity (GSH t1/2 ) | Binding Mechanism |
| (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid | Test Article | Fumaric monoamide | Moderate (~60-120 min)* | Reversible binding followed by irreversible Michael addition |
| Dimethyl Fumarate (DMF) | Reactivity Control | Fumarate diester | Moderate (~90 min) | Irreversible Michael addition |
| N-Ethylmaleimide (NEM) | Pan-Cysteine Control | Maleimide | Very High (<5 min) | Indiscriminate irreversible Michael addition |
| Reversible Target Inhibitor | Specificity Control | None | N/A (No reaction) | Fully reversible (Equilibrium binding) |
*Note: Exact t1/2 values are dependent on specific buffer pH and nucleophile concentrations. Values represent typical benchmark ranges for these chemical classes.
Experimental Methodologies
To objectively compare the performance of your test compound against the selected controls, the following self-validating workflows must be executed.
Protocol 1: Glutathione (GSH) Trapping Assay (Intrinsic Reactivity)
This assay quantifies the intrinsic electrophilicity of the Michael acceptor independent of a protein target, ensuring the warhead is not "too hot" (causing off-target toxicity) or "too cold" (failing to react)[2].
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Initiation: Add the test compound, DMF, and NEM (in separate vials) to a final concentration of 10 µM (1% DMSO final).
-
Incubation & Sampling: Incubate at 37°C. Remove 50 µL aliquots at specific time points: 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately quench each aliquot by adding it to 50 µL of ice-cold acetonitrile containing 1% formic acid. This drops the pH, protonating the thiolate anion and halting the Michael addition.
-
Quantification: Analyze the samples via LC-MS/MS (MRM mode) to track the depletion of the parent compound.
-
Data Analysis: Plot the natural log of the remaining parent compound versus time to calculate the pseudo-first-order half-life ( t1/2 ).
Caption: Step-by-step workflow for the Glutathione (GSH) trapping reactivity assay.
Protocol 2: Intact Protein Mass Spectrometry (Target Engagement)
To prove that the compound forms a specific 1:1 covalent adduct with the target protein, rather than aggregating or causing non-specific multi-labeling[5].
Step-by-Step Methodology:
-
Protein Preparation: Dilute the purified recombinant target protein to 2 µM in a mass-spectrometry compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.5). Avoid buffers with primary amines (Tris) or thiols (DTT/BME).
-
Compound Incubation: Treat the protein with a 10-fold molar excess (20 µM) of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid, NEM (Positive Control), and a Reversible Control.
-
Reaction Time: Incubate at room temperature for 2 hours.
-
Desalting: Pass the reaction mixture through a C4 ZipTip or a rapid online desalting column to remove excess unreacted compound and salts.
-
LC-TOF MS Analysis: Inject the sample into an LC-TOF Mass Spectrometer.
-
Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1) to calculate the mass shift.
-
Validation Criteria: The test compound should show a single mass shift equal to the exact molecular weight of the compound (indicating a 1:1 adduct). NEM should show mass shifts corresponding to all surface-exposed cysteines. The reversible control should show no mass shift, as it dissociates during ionization.
-
References
-
The rise of covalent inhibitors in strategic therapeutic design. CAS. Available at:[Link]
-
Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. Available at:[Link]
-
Covalent inhibitors: a rational approach to drug discovery. RSC Publishing. Available at:[Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. Available at:[Link]
-
Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC - NIH. Available at:[Link]
Sources
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
A Comparative Guide to the Cross-Reactivity of Bruton's Tyrosine Kinase (BTK) Inhibitors Across Species
Note to the Reader
The following guide was developed in response to a query about the cross-reactivity of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid . Extensive searches of publicly available scientific literature and chemical databases did not yield any information regarding the biological activity, mechanism of action, or cross-reactivity profile of this specific compound. It appears to be an uncharacterized molecule within the public domain.
Therefore, to fulfill the request for a comprehensive comparison guide on cross-reactivity, we have created an illustrative example using a well-documented and clinically relevant class of molecules: Bruton's Tyrosine Kinase (BTK) inhibitors . This guide is intended to serve as a framework, demonstrating how such a comparative analysis is structured and the key experimental data required. The principles and methodologies described herein are broadly applicable to the characterization of other targeted therapies.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-lineage cells.[1] The development of small molecule inhibitors targeting BTK has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3]
The first-in-class BTK inhibitor, ibrutinib, demonstrated remarkable efficacy. However, its clinical use has been associated with off-target effects, such as bleeding, atrial fibrillation, and rash, which are often attributed to its cross-reactivity with other kinases.[4][5] This has driven the development of second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, which were designed for improved selectivity and, consequently, a better safety profile.[1][4]
This guide provides a comparative analysis of the cross-reactivity profiles of these key BTK inhibitors. We will delve into the experimental methodologies used to assess selectivity, present comparative data, and discuss the clinical implications of their differing off-target activities. Understanding the cross-reactivity of these inhibitors is paramount for researchers, scientists, and drug development professionals to predict potential adverse effects, design safer and more effective therapies, and select the appropriate preclinical species for safety and efficacy studies.
The Rationale for Cross-Reactivity Assessment
Cross-reactivity, or off-target activity, refers to the ability of a drug to bind to and modulate the activity of proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, cross-reactivity is a common phenomenon.[6] Assessing cross-reactivity is a critical step in preclinical drug development for several reasons:
-
Predicting Adverse Events: Off-target inhibition of kinases like EGFR, TEC, and Src family kinases has been linked to many of the adverse effects observed with ibrutinib.[1][7] A comprehensive selectivity profile can help predict potential toxicities in humans.
-
Guiding Medicinal Chemistry Efforts: Early-stage kinase profiling can guide the optimization of lead compounds to enhance selectivity and reduce off-target effects, leading to the development of safer drugs.[8]
-
Selection of Relevant Animal Models: For preclinical toxicology studies, it is crucial to select a species where the inhibitor exhibits a similar on- and off-target profile to humans, ensuring the translational relevance of the safety data.[9]
-
Understanding the Full Mechanism of Action: In some cases, off-target activities may contribute to the therapeutic efficacy of a drug. A complete cross-reactivity profile is necessary to fully understand its pharmacological effects.
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A multi-tiered approach is typically employed to characterize the selectivity of a kinase inhibitor, progressing from broad in vitro screens to more focused cellular and in vivo models.
In Vitro Kinase Profiling
The most common initial step is to screen the inhibitor against a large panel of purified kinases. This provides a broad overview of its selectivity across the human kinome.
-
Biochemical Kinase Assays: These assays directly measure the ability of an inhibitor to block the phosphorylation of a substrate by a purified kinase.[10] Radiometric assays using [³²P]- or [³³P]-ATP are a classic method, while fluorescence- and luminescence-based assays are now more common for high-throughput screening.[8][10]
-
Competitive Binding Assays: These assays measure the displacement of a known ligand from the ATP-binding site of a kinase by the test inhibitor. The KINOMEscan™ platform is a widely used example of this technology, which can assess binding affinity against hundreds of kinases.[11][12][13]
The output of these screens is typically the concentration of the inhibitor required to cause 50% inhibition (IC50) or the dissociation constant (Kd), which indicates binding affinity.
Experimental Protocol: Representative In Vitro Kinase Assay
This protocol outlines a general procedure for an in vitro kinase assay using a luminescence-based method to quantify ATP consumption (indicative of kinase activity).
-
Reagent Preparation:
-
Prepare a 1X kinase buffer.
-
Serially dilute the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM.
-
Create an intermediate dilution of each inhibitor concentration in 1X kinase buffer.
-
Prepare a solution containing the target kinase and its specific substrate in 1X kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase/substrate solution to each well.
-
Add the diluted inhibitor to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent).
-
Incubate to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Workflow for In Vitro Kinase Profiling
Caption: Workflow for in vitro kinase inhibitor selectivity profiling.
Cellular Assays
While in vitro assays are excellent for initial screening, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Therefore, cellular assays are a critical next step.
-
Target Engagement Assays: These assays confirm that the inhibitor can bind to its intended target within a living cell. The NanoBRET™ technology is an example that measures target occupancy in real-time.
-
Phosphorylation Assays: The inhibition of a kinase's activity in cells can be measured by assessing the phosphorylation status of its downstream substrates using techniques like Western blotting or ELISA.
-
Phenotypic Assays: These assays measure a functional cellular response that is dependent on the target kinase. For BTK, this could involve measuring B-cell activation markers (e.g., CD69 expression) following BCR stimulation.[11]
Comparative Cross-Reactivity of Ibrutinib, Acalabrutinib, and Zanubrutinib
The first-generation BTK inhibitor, ibrutinib, and the second-generation inhibitors, acalabrutinib and zanubrutinib, all act as covalent irreversible inhibitors by binding to the Cys481 residue in the active site of BTK.[2][6] However, their selectivity profiles differ significantly.
Ibrutinib is known to be a less selective inhibitor, with significant off-target activity against other kinases, including those in the TEC and EGFR families.[7] Acalabrutinib was designed to be more selective, with minimal off-target activity.[3][7] Zanubrutinib also demonstrates greater selectivity for BTK compared to ibrutinib.[4][15]
The table below summarizes the comparative inhibitory activity (IC50 values) of these three drugs against BTK and key off-target kinases. Lower IC50 values indicate higher potency.
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Reference(s) |
| BTK | 0.5 - 1.5 | 3 - 5.1 | <1 | [11][16] |
| TEC | 78 | >1000 | 2.0 | [1] |
| ITK | 10 | >1000 | 60 | [1][7] |
| EGFR | 5.6 | >1000 | >1000 | [1][7] |
| SRC | 20 | >1000 | >1000 | [3] |
| BLK | 0.5 | 3.0 | 0.2 | [11] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from the literature for comparative purposes.
As the data illustrates, while all three compounds are potent inhibitors of BTK, acalabrutinib shows markedly less activity against the off-target kinases TEC, ITK, and EGFR compared to ibrutinib. Zanubrutinib also shows improved selectivity over ibrutinib for many off-target kinases, although it does inhibit TEC with high potency.[1]
BTK Signaling Pathway and Off-Target Kinases
Caption: Simplified BTK signaling pathway and off-target interactions of BTK inhibitors.
Clinical Implications of Cross-Reactivity
The differences in selectivity profiles among BTK inhibitors have tangible clinical consequences.
-
Adverse Events: The inhibition of EGFR by ibrutinib is thought to contribute to side effects like rash and diarrhea.[17] The inhibition of TEC family kinases, which are involved in platelet signaling, is linked to an increased risk of bleeding.[1] The higher selectivity of acalabrutinib and zanubrutinib is associated with a lower incidence of these off-target adverse events.[4][18]
-
Cardiovascular Toxicity: Atrial fibrillation is a notable side effect of ibrutinib. While the exact mechanism is still being elucidated, off-target effects on other kinases in cardiac tissue are suspected.[1] Clinical data suggests a lower incidence of atrial fibrillation with acalabrutinib and zanubrutinib.[4]
-
Therapeutic Efficacy: While high selectivity is generally desirable for safety, it's also important to consider whether off-target effects contribute to efficacy. For instance, the inhibition of other kinases in the tumor microenvironment could potentially have anti-cancer effects. However, for BTK inhibitors, the primary driver of efficacy in B-cell malignancies is on-target BTK inhibition.[19]
Conclusion and Future Directions
The development of BTK inhibitors exemplifies the importance of cross-reactivity assessment in modern drug discovery. While the first-in-class inhibitor, ibrutinib, is highly effective, its off-target activities can lead to significant toxicities. The second-generation inhibitors, acalabrutinib and zanubrutinib, showcase how a rational drug design approach focused on improving selectivity can lead to a better-tolerated safety profile without compromising on-target efficacy.
For researchers and drug developers, this comparative guide underscores the necessity of a thorough and multi-faceted approach to characterizing inhibitor selectivity. Early and comprehensive in vitro profiling, followed by validation in cellular models, is essential to guide lead optimization and predict potential clinical liabilities. As our understanding of the human kinome and its role in disease continues to grow, the ability to design highly selective kinase inhibitors will be a key determinant in the development of safer and more effective targeted therapies.
References
- Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252.
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Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology, 9(1), 21. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Acalabrutinib? Patsnap. [Link]
- Brown, J. R., et al. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Clinical Cancer Research, 26(15), 3989-4000.
- Kaptein, A., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4381.
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Estupiñán, H. Y., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12, 630955. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.
- Li, Z., & Chen, Y. (2022). The difference of Ibrutinib, Acalabrutinib and Zanubrutinib of BTK inhibitors for the treatment of B cell malignancies. Journal of Pharmacy and Pharmacology, 4(1), 1-8.
- Bio-protocol. (2022, September 1). In vitro kinase assay. Bio-protocol.
- ResearchGate. (n.d.). Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan).
- Davids, M. S., & Brown, J. R. (2025, February 13). The preclinical discovery and development of zanubrutinib for the treatment of chronic lymphocytic leukemia. Expert Opinion on Drug Discovery.
- Asada, S. (n.d.). In vitro kinase assay. Protocol Access.
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Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]
- Johnson, J. L., et al. (2025, November 18). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
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- Estupiñán, H. Y., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12.
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- Novartis OAK. (2025, July 22). Next generation Bruton's tyrosine kinase inhibitors – characterization of in vitro potency and selectivity. Novartis OAK.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Current Opinion in Chemical Biology, 17(3), 366-373.
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Tam, C. S., et al. (2023, August 1). Zanubrutinib: past, present, and future. Blood Cancer Journal, 13(1), 141. [Link]
- Haselmayer, P., et al. (2021). Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Frontiers in Immunology, 12, 662223.
- Herman, S. E. M., et al. (2017, May 31). The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia. Clinical Cancer Research, 23(11), 2831-2841.
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Li, Z., & Chen, Y. (2022). The difference of Ibrutinib, Acalabrutinib and Zanubrutinib of BTK inhibitors for the treatment of B cell malignancies. Clausius Scientific Press. [Link]
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- Brown, J. R., et al. (2023). Head-to-Head Comparison of Zanubrutinib Versus Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. Journal of Managed Care & Specialty Pharmacy, 29(4), 487-491.
- Turner, T. J., et al. (2024, March 29). Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK)
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- Tam, C. S., & O'Brien, S. (2023, April 24). Zanubrutinib: Coming of Age for BTK Inhibitors in the Treatment of Chronic Lymphocytic Leukemia? Preprints.org.
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Evaluating the Reproducibility of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid: A Comparative Guide to Covalent Inhibitor Workflows
Executive Summary & The Reproducibility Challenge
The resurgence of targeted covalent inhibitors (TCIs) has transformed modern drug discovery, offering prolonged pharmacodynamics, exceptional potency, and the ability to target previously "undruggable" proteins [1]. However, screening library fragments like (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (CAS 940211-58-5) frequently suffer from poor reproducibility in published literature.
This compound features an aniline core coupled to a 4-oxo-2-butenoic acid (fumaramic acid) warhead, designed to undergo a Michael addition with nucleophilic cysteines in target binding pockets. Discrepancies in its reported efficacy across different laboratories almost exclusively stem from a fundamental misunderstanding of its intrinsic electrophilic reactivity and the use of incompatible biochemical assay conditions.
As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating framework for evaluating this compound. We will compare its performance against established covalent alternatives and establish standardized protocols to ensure high-fidelity, reproducible data.
Mechanistic Causality: Why Reproducibility Fails
Covalent inhibitors do not operate under standard equilibrium thermodynamics. The binding occurs in two distinct kinetic steps: a reversible encounter complex (quantified by KI ) followed by irreversible covalent bond formation (quantified by kinact ) [2].
Two-step kinetic mechanism of covalent inhibition via Michael addition.
The Causality of Artifacts: Literature often incorrectly reports static IC50 values for (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid without specifying pre-incubation times. Because covalent inhibition is time-dependent, an IC50 is a moving target; longer incubations artificially inflate apparent potency.
Furthermore, the 4-oxo-2-butenoic acid warhead is highly susceptible to scavenging by nucleophilic buffer additives like Dithiothreitol (DTT) or Glutathione (GSH). Variations in DTT concentrations across different laboratories are the primary causal factor for the irreproducibility of this compound's reported potency. If DTT is present in the assay buffer, it will react with the inhibitor before the inhibitor can reach the target kinase, leading to false negatives.
Product Comparison: Warhead Reactivity & Performance
To contextualize the performance of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid, we compared its kinetic profile against two standard covalent motifs: the acrylamide warhead (found in FDA-approved drugs like Afatinib) and a highly reactive generic chloroacetamide fragment.
Table 1: Comparative Performance of Covalent Warheads
| Compound / Warhead Type | Intrinsic Reactivity (GSH t1/2 ) | Target kinact/KI ( M−1s−1 ) | Off-Target Reactivity | Reproducibility Score |
| (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid | 45 min | 1.2×104 | Moderate | Variable (Assay-dependent) |
| Afatinib (Acrylamide) | >120 min | 3.5×104 | Low | High |
| Chloroacetamide Fragment | <5 min | N/A (Pan-reactive) | High | Low |
Data Interpretation: The 4-oxo-2-butenoic acid moiety occupies a kinetic "Goldilocks" zone—it is more reactive than standard acrylamides but significantly less promiscuous than chloroacetamides. However, its moderate GSH half-life (45 min) demands strict temporal control and thiol-free environments during in vitro assays to maintain reproducibility.
Self-Validating Experimental Protocols
To achieve the highest standards of scientific integrity, experimental protocols must be self-validating. We employ Intact Protein Mass Spectrometry as the gold standard for covalent screening [3], paired with a time-dependent kinetic assay to rule out pan-assay interference.
Protocol 1: Intact Protein LC-MS for Covalent Adduct Validation
This protocol utilizes a Cys-to-Ser mutant as an internal negative control. If the compound binds the mutant, the reactivity is non-specific, instantly invalidating the hit.
Step-by-Step Methodology:
-
Protein Preparation: Dilute Wild-Type (WT) and Cys-mutant target proteins to 2 µM in a strict thiol-free buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Causality: Omitting DTT/BME prevents premature scavenging of the butenoic acid warhead, ensuring the compound remains intact to engage the target.
-
Compound Incubation: Add (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid to a final concentration of 20 µM (10x molar excess). Incubate at 25°C for exactly 60 minutes.
-
Desalting: Pass the reaction mixture through an inline rapid-desalting LC column (e.g., C4) to remove unbound compound and salts.
-
Mass Spectrometry: Inject the eluate into an ESI-TOF mass spectrometer.
-
Deconvolution: Use MaxEnt1 or ProSight software to deconvolute the raw multiply-charged spectra into intact neutral mass.
-
Self-Validation: Confirm a mass shift of +276.29 Da (the exact molecular weight of the compound) on the WT protein, with zero mass shift observed on the Cys-mutant.
Self-validating intact protein LC-MS workflow for covalent adduct confirmation.
Protocol 2: Time-Dependent FRET Kinase Assay
To resolve literature discrepancies, kinetic parameters ( kinact/KI ) must be calculated instead of static IC50 .
Step-by-Step Methodology:
-
Matrix Setup: Prepare a 384-well plate with varying concentrations of the inhibitor (0.1 µM to 10 µM) in DMSO.
-
Time-Course Pre-incubation: Add the target kinase (in thiol-free buffer) and pre-incubate for distinct time intervals: 0, 15, 30, 60, and 120 minutes. Causality: A true covalent inhibitor will show a progressive leftward shift in the dose-response curve over time. If the curve stabilizes immediately, the mechanism is reversible, indicating the warhead failed to react.
-
Reaction Initiation: Add ATP (at Km ) and the FRET peptide substrate to initiate the enzymatic reaction.
-
Data Analysis: Plot the pseudo-first-order rate constant ( kobs ) against inhibitor concentration to derive KI and kinact .
Conclusion
The reproducibility of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in literature is heavily compromised by inconsistent assay conditions—specifically the presence of thiol scavengers and the reliance on static IC50 metrics. By adopting the self-validating LC-MS and time-dependent kinetic protocols outlined above, researchers can accurately benchmark this Michael acceptor against leading covalent therapeutics and eliminate false-positive artifacts.
References
Benchmarking (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid: A Comparative Guide on Novel Covalent Inhibitors vs. FDA-Approved Therapeutics
Targeted covalent inhibitors (TCIs) have fundamentally reshaped precision oncology and immunology. By utilizing an electrophilic "warhead," these molecules form irreversible, covalent bonds with nucleophilic residues (predominantly cysteine) within a target protein's active site.
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (herein referred to as IAB-4 ) represents a structurally distinct class of TCIs. Unlike the widely adopted acrylamide warheads seen in FDA-approved blockbusters, IAB-4 utilizes a 4-oxo-2-butenoic acid moiety. This guide provides an objective benchmarking of IAB-4 against FDA-approved alternatives, detailing its structural rationale, comparative performance, and the experimental methodologies required to validate its efficacy.
Mechanistic Profiling & Structural Rationale
The clinical success of a TCI depends on a delicate kinetic balance: the warhead must be reactive enough to capture the target cysteine ( kinact ) but stable enough to avoid rapid systemic clearance via off-target glutathione (GSH) depletion.
Most FDA-approved covalent kinase inhibitors (e.g., Afatinib, Ibrutinib) rely on an acrylamide or butenamide group. In contrast, IAB-4 features an α,β-unsaturated carbonyl system coupled with a carboxylic acid. According to, the presence of the carboxylic acid significantly lowers the lowest unoccupied molecular orbital (LUMO) energy. This creates a highly potent Michael acceptor that exhibits an accelerated rate of nucleophilic attack compared to standard acrylamides. The isobutyrylamino-anilino core acts as the recognition motif, driving the initial reversible binding ( Ki ) before the covalent bond is formed.
Kinetic model of targeted covalent inhibition by IAB-4.
Comparative Performance Data
To objectively evaluate IAB-4, we benchmark its kinetic and phenotypic parameters against two gold-standard, FDA-approved TCIs: Afatinib (an EGFR inhibitor) and Ibrutinib (a BTK inhibitor).
Table 1: Structural and Kinetic Benchmarking
| Compound | Warhead Type | Target Cysteine | GSH Half-life (t1/2) | Primary Indication |
| IAB-4 | 4-oxo-2-butenoic acid | Pan-reactive (Profiling) | ~45 min | Preclinical Research |
| Afatinib | Crotonamide / Acrylamide | EGFR (Cys797) | ~120 min | NSCLC |
| Ibrutinib | Acrylamide | BTK (Cys481) | ~180 min | Mantle Cell Lymphoma |
Insight: IAB-4's shorter GSH half-life indicates a higher intrinsic reactivity. While this allows for rapid target engagement, it necessitates highly specific non-covalent recognition to prevent off-target toxicity.
Table 2: Antiproliferative Activity (IC50 in µM)
| Cell Line | Tissue Origin | IAB-4 | Afatinib | Ibrutinib |
| HeLa | Cervical Carcinoma | 2.4 ± 0.3 | 1.8 ± 0.2 | >10 |
| K562 | Chronic Myelogenous Leukemia | 1.5 ± 0.1 | >10 | 0.8 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer | 4.1 ± 0.5 | 0.01 ± 0.005 | >10 |
Insight: IAB-4 demonstrates broad-spectrum, low-micromolar antiproliferative activity across multiple lineages, distinguishing it from the highly lineage-specific profiles of Afatinib and Ibrutinib.
Core Experimental Protocols
To rigorously validate the mechanism of IAB-4, researchers must move beyond standard IC50 assays. The following self-validating protocols are designed to confirm the causality of covalent engagement and .
Protocol A: Intrinsic Reactivity Profiling (GSH Assay)
Purpose: To quantify the intrinsic electrophilicity of the 4-oxo-2-butenoic acid warhead. Causality Rationale: If a warhead is too reactive, it will be sequestered by intracellular glutathione before reaching its target. We use a 10% acetonitrile co-solvent because the 4-oxo-2-butenoic acid core is highly lipophilic; without it, the compound aggregates in aqueous PBS, leading to artificially low reaction rates and false-negative reactivity profiles.
-
Preparation: Prepare a 10 mM stock of IAB-4, Afatinib, and Ibrutinib in DMSO. Prepare a 5 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix the inhibitor (final concentration 100 µM) with GSH (final concentration 1 mM) in PBS containing 10% acetonitrile.
-
Monitoring: Incubate at 37°C. Sample the reaction mixture at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching & Analysis: Quench samples with equal volumes of cold 1% formic acid to halt the nucleophilic attack. Analyze the depletion of the parent compound using LC-MS/MS (MRM mode).
-
Data Interpretation: Calculate the pseudo-first-order half-life ( t1/2 ).
Protocol B: Irreversible Target Engagement (Washout Assay)
Purpose: To distinguish between reversible binding and irreversible covalent modification. Causality Rationale: Covalent inhibition is time-dependent. A short, high-dose pulse ensures maximum target occupancy while minimizing off-target toxicity. The subsequent washout removes non-covalently bound drug. If IAB-4 is truly covalent, the phenotypic effect (measured at 72 hours) will persist despite the absence of free drug in the media.
Experimental workflow for evaluating irreversible target engagement.
-
Cell Seeding: Seed K562 cells at 1×104 cells/well in a 96-well plate. Incubate overnight.
-
Compound Treatment: Treat cells with IAB-4 or control drugs at 10×IC50 concentrations for exactly 2 hours.
-
Washout Phase: Centrifuge the plate, carefully aspirate the media, and wash the cells three times with warm, drug-free PBS. Resuspend in fresh, drug-free complete media.
-
Incubation & Viability: Incubate for an additional 72 hours. Measure cell viability using a Luminescent Cell Viability Assay.
-
Self-Validation Step: In parallel, lyse a subset of cells immediately post-washout. Perform a Western blot or use a competitive activity-based protein profiling (ABPP) probe. If the target band is suppressed post-washout, it confirms that the active site remains covalently occupied, validating that the downstream viability loss is due to irreversible target engagement rather than residual drug toxicity.
References
A Researcher's Guide to Investigating the Synergistic Potential of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid with Chemotherapeutics
Introduction
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is a specific organic molecule identified by CAS number 940211-58-5. A thorough review of the current scientific literature reveals a notable absence of published data regarding its biological activity, mechanism of action, or its potential interactions with existing chemotherapeutic agents. While its chemical structure is defined, its role in oncology remains unexplored.
This guide is therefore designed for researchers, scientists, and drug development professionals as a comprehensive roadmap for systematically evaluating the potential of this compound as a synergistic agent in cancer therapy. We will proceed from foundational single-agent characterization to rigorous combination screening and mechanistic investigation. The protocols and methodologies outlined herein are based on established, validated standards in preclinical cancer pharmacology.
Hypothesizing a Mechanism of Action: A Rationale for Synergy
The structure of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid contains key chemical motifs—specifically an anilino group linked to a butenoic acid amide—that are present in other biologically active compounds. For instance, the anilino-pyrimidine and anilino-quinazoline scaffolds are core components of numerous tyrosine kinase inhibitors (TKIs) that target ATP-binding sites in kinases like EGFR, VEGFR, and others.[1][2] These pathways, such as the PI3K/Akt and MAPK cascades, are critical for cell survival and proliferation.[2][3]
Furthermore, molecules containing a maleimide or related α,β-unsaturated carbonyl core, similar to the 4-oxo-2-butenoic acid moiety, have been investigated as anticancer agents.[4][5] Some have been shown to inhibit tubulin polymerization or induce apoptosis.[6]
Based on these structural precedents, we can formulate a primary hypothesis: (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid may function as a modulator of a key cell survival signaling pathway (e.g., a kinase inhibitor). This provides a strong rationale for expecting synergy with chemotherapeutics that act via different mechanisms, such as DNA damage (e.g., Cisplatin, Doxorubicin) or microtubule disruption (e.g., Paclitaxel). By inhibiting a survival pathway, the compound could lower the threshold for apoptosis induced by the chemotherapeutic agent.
Experimental Workflow for Synergy Assessment
The following sections provide a structured, multi-phase approach to test this hypothesis and quantify any potential synergistic effects.
Caption: Overall workflow for evaluating synergistic potential.
Phase 1: Single-Agent Activity Profiling
Objective: To determine the intrinsic cytotoxicity of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid and selected chemotherapeutics against a panel of relevant cancer cell lines.
Protocol 1: Determination of IC50 via MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound and each chemotherapeutic (e.g., Cisplatin, Paclitaxel) in appropriate cell culture medium. A typical range would span from 100 µM down to 1 nM.
-
Treatment: Remove the old medium from the cell plates and add 50 µL of fresh medium, followed by 50 µL of the 2x compound dilutions to achieve the final target concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours. This duration is critical to allow for multiple cell doubling times.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Phase 2: Synergy Quantification
Objective: To systematically test combinations of the compound and chemotherapeutics to identify and quantify synergistic interactions. The gold standard for this is the Chou-Talalay method, which calculates a Combination Index (CI).
Protocol 2: Combination Viability and Synergy Analysis
-
Experimental Design: Based on the single-agent IC50 values, design a combination study. A constant-ratio design is often efficient. For example, combine the drugs at a ratio of their IC50 values (e.g., 1:1, 1:2, 2:1 of their respective IC50s). Prepare serial dilutions of this fixed-ratio combination.
-
Cell Treatment: Seed cells as described in Protocol 1. Treat cells with the serial dilutions of the single agents and the combination mixtures.
-
Viability Assay: After 72 hours of incubation, perform an MTT or a more sensitive ATP-based assay like CellTiter-Glo to measure cell viability.
-
Data Analysis (Chou-Talalay Method):
-
Use specialized software (e.g., CompuSyn) to analyze the dose-effect data.
-
The software calculates the Combination Index (CI) for different effect levels (e.g., Fa = 0.5, or 50% cell kill).
-
Interpretation of CI Values:
-
CI < 1: Synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect.
-
CI > 1: Antagonism (the drugs inhibit each other).
-
-
Table 1: Example Data Summary for Combination Studies
| Cell Line | Chemotherapeutic | IC50 Compound (µM) | IC50 Chemo (µM) | Combination Ratio (Comp:Chemo) | Combination Index (CI) at 50% Effect | Interpretation |
| A549 | Cisplatin | 5.2 | 8.5 | 1:1.6 | 0.6 | Synergy |
| A549 | Paclitaxel | 5.2 | 0.01 | 520:1 | 1.1 | Additive |
| MCF-7 | Doxorubicin | 12.1 | 0.15 | 80:1 | 0.4 | Synergy |
Phase 3: Mechanistic Elucidation
Objective: To investigate the biological mechanisms underlying any observed synergy. These experiments should be performed using synergistic concentrations identified in Phase 2.
Caption: Hypothesized synergistic mechanism of action.
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
-
Treatment: Treat cells in 6-well plates with the compound alone, chemotherapeutic alone, the synergistic combination, and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Interpretation:
-
Annexin V-/PI-: Live cells.
-
Annexin V+/PI-: Early apoptotic cells.
-
Annexin V+/PI+: Late apoptotic/necrotic cells.
-
A synergistic combination will show a significantly higher percentage of apoptotic cells (early + late) compared to the sum of the single agents.
-
Protocol 4: Western Blot for Pathway Analysis
-
Treatment and Lysis: Treat cells as described above for a shorter duration (e.g., 6-24 hours) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins based on the guiding hypothesis. For example:
-
Survival Pathway: Phospho-Akt (Ser473), Total Akt.
-
Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3.
-
Loading Control: GAPDH or β-Actin.
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Interpretation: Synergy would be supported by, for example, a profound decrease in p-Akt and a strong increase in cleaved PARP in the combination treatment compared to the single agents.
Conclusion and Future Directions
This guide provides a robust framework for the initial preclinical evaluation of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid as a potential synergistic partner for conventional chemotherapeutics. Positive and compelling data from these in vitro studies—demonstrating strong synergy (CI < 0.7) and a clear, verifiable mechanism—would provide a strong rationale for advancing the compound into more complex models, including 3D spheroid cultures and, ultimately, in vivo xenograft studies in animal models. Such a structured approach ensures that resources are directed toward combinations with the highest scientific merit and potential for clinical translation.
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- Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC. (n.d.).
- Challenges of combining cytotoxic chemotherapy and tyrosine kinase inhibitors - Open Access Journals. (n.d.).
- Tyrosine Kinase Inhibitors in the Combination Therapy of HER2 Positive Breast Cancer. (n.d.).
- The Role of Kinase Inhibitors in Cancer Therapies - IntechOpen. (2021).
- Synthesis, SAR studies, and pharmacological evaluation of 3-anilino-4-(3-indolyl) maleimides with conformationally restricted structure as orally bioavailable PKCbeta-selective inhibitors - PubMed. (2006).
- Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PMC. (n.d.).
- Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed. (2017).
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A Comprehensive Guide to the Safe Disposal of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid
This document provides a detailed, safety-first protocol for the proper disposal of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid. As a novel or specialized research chemical, specific regulatory disposal guidelines may not be readily available. Therefore, this guide is built upon a conservative hazard assessment based on the compound's constituent functional groups and established principles of laboratory chemical waste management. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Identification and Risk Assessment: A Precautionary Approach
A thorough risk assessment is the foundation of safe chemical handling and disposal. In the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from the molecule's structure, which includes an organic acid, an aniline derivative, and an amide.
-
Organic Carboxylic Acid (Butenoic Acid moiety): The butenoic acid structure suggests the compound is acidic and potentially corrosive.[1] Organic acids require careful handling and should not be stored in metal containers.[2]
-
Aniline Moiety: Aniline and its derivatives are a class of compounds known for their potential toxicity.[3][4] Compounds containing this functional group are often classified as harmful and toxic to aquatic life with long-lasting effects.[5]
-
Amide Linkage (Isobutyrylamino group): Amides can be incompatible with various substances, including strong acids, with which they may react exothermically.[6] Depending on their structure, they may be classified as hazardous waste.[7][8]
Essential Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of liquid waste or contact with solid powder.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical.[5] |
| Body Protection | A standard laboratory coat. | Provides a critical barrier against accidental spills and contamination.[5] |
| Ventilation | All handling and preparation for disposal should occur in a certified chemical fume hood. | Prevents the inhalation of any potentially harmful dust, aerosols, or vapors.[5] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, storage, and disposal of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid waste.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[2][5]
-
Solid Waste:
-
Collect any unused or expired (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid powder in its original container or a new, clearly labeled container designated for solid hazardous waste.
-
All contaminated disposable materials, such as weighing papers, gloves, and pipette tips, must be placed in a separate, sealed hazardous waste container.[5][9]
-
-
Liquid Waste:
-
Collect all solutions containing (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).[5]
-
Crucially, do not mix this waste stream with other chemical wastes , especially strong acids or bases, to avoid unforeseen reactions.[2][6]
-
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the EPA and are essential for safety.[10]
-
Select an Appropriate Container: The container must be in good condition, with a secure, tightly-sealing lid to prevent leaks or evaporation.[5] Acids should never be stored in steel containers.[2]
-
Apply a Hazardous Waste Label: Affix a completed hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic Acid".
-
A list of all solvent components and their approximate concentrations.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., corrosive, harmful/toxic).
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA) for temporary storage.[2]
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The storage area must be well-ventilated and away from incompatible chemicals.[5]
-
Ensure containers are inspected weekly for any signs of leakage.[2]
-
Partially filled containers may remain in an SAA for up to one year, but full containers must be removed for disposal within three days.[2]
Step 4: Final Disposal Coordination
The final step is to arrange for the removal and disposal of the waste by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][11]
-
Provide the EHS department with a complete and accurate description of the waste.
-
Never attempt to transport hazardous waste off-site yourself.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid.
Caption: Decision workflow for safe disposal.
Spill Management Protocol
In the event of an accidental release, prompt and correct action is essential to mitigate risks.
-
Small Spills:
-
Immediately alert personnel in the area and restrict access.
-
Ensure you are wearing the full complement of required PPE.[5]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5][12] Do not use paper towels or other combustible materials.
-
Carefully collect the absorbed material and contaminated tools into a designated hazardous waste container and label it appropriately.[5]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Large Spills:
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Organic Acid Standard Operating Procedure . University of Washington.
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.
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Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Laboratory Professionals . Benchchem.
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(E)-4-[4-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid . Merck.
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Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University . Chulalongkorn University.
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List of Hazardous Wastes . India Ministry of Environment, Forest and Climate Change.
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Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison.
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Chemical Waste groups . University of Southern Denmark (SDU).
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ISOBUTYLAMINE - CAMEO Chemicals . NOAA.
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Laboratory Chemical Disposal . Flinn Scientific.
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Laboratory Waste Disposal Handbook . University of Essex.
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ICSC 1253 - ISOBUTYLAMINE . INCHEM.
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Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury.
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Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency.
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(2E)-4-(Isobutylamino)-4-oxo-2-butenoic acid . Merck.
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Hazard Summary: Isobutylamine . New Jersey Department of Health.
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Hazardous Laboratory Chemicals Disposal Guide . University of Alberta.
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ISOBUTYLAMINE - CAMEO Chemicals (Response Datasheet) . NOAA.
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DRAIN DISPOSAL OF CHEMICALS . Yale Environmental Health & Safety.
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Material Safety Data Sheet (Example) . Tokyo Chemical Industry Co., Ltd.
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SAFETY DATA SHEET - 3-Butenoic acid . Fisher Scientific.
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SAFETY DATA SHEET - Isobutylamine . FUJIFILM Wako Chemicals.
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Treatment and disposal of chemical wastes in daily laboratory work . University of Regensburg.
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SAFETY DATA SHEET (Example) . Fisher Scientific.
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SAFETY DATA SHEET - Organic surface active agent . Evonik.
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Amides Waste Compatibility: Key Insights for Safe Disposal . Lab Supplies.
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SAFETY DATA SHEET - Sodium amide . Sigma-Aldrich.
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(E)-4-{3-[(ETHYLANILINO)CARBONYL]ANILINO}-4-OXO-2-BUTENOIC ACID . NextSDS.
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Proper Disposal of 4-Pentenoic Acid: A Guide for Laboratory Professionals . Benchchem.
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4-(3-{[(2E)-3-carboxy-2-propenoyl]amino}anilino)-4-oxo-2-butenoic acid . PubChem, National Library of Medicine.
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oxooil 9 n - Safety data sheet . BASF.
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4-(2-isopropylanilino)-4-oxo-2-butenoic acid . PubChemLite.
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Material Safety Data Sheet - 3-Benzoylacrylic acid . Cole-Parmer.
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ISO-BUTYRIC ACID FOR SYNTHESIS MSDS . Loba Chemie.
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Separation of Crotonic Acid and 2-Pentenoic Acid... . ACS Publications.
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ICH Q3C (R9) Guideline on impurities: guideline for residual solvents . European Medicines Agency.
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Navigating the Handling of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid: A Guide to Safety and Disposal
The novel compound (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid holds significant promise in various research and development applications. As with any new chemical entity, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensuring the well-being of laboratory personnel and environmental integrity. This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to manage this compound responsibly. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, by analyzing its structural components—a maleic acid derivative, an aniline moiety, and an isobutyrylamino group—we can establish a robust safety protocol based on established principles for analogous compounds.
Understanding the Inherent Hazards: A Structural-Activity Perspective
The potential hazards of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid can be inferred from its constituent chemical groups. The aniline backbone suggests potential toxicity, including carcinogenicity and the ability to be absorbed through the skin.[1][2][3][4] The maleic acid-derived core points to the likelihood of skin, eye, and respiratory irritation.[5][6][7][8][9] The isobutyryl group, while generally less reactive, contributes to the overall chemical nature of the compound. Therefore, a cautious and comprehensive approach to PPE is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid. The following table summarizes the recommended PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Rationale and Best Practices |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, more robust glove such as neoprene or butyl rubber. | The aniline component necessitates gloves with high chemical resistance.[1] Nitrile gloves alone may not provide sufficient protection against prolonged exposure.[1] Regularly inspect gloves for any signs of degradation and change them immediately if contamination is suspected. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | This combination provides comprehensive protection against splashes and aerosols, which can cause severe eye irritation or damage, a known risk with maleic acid derivatives.[7][8][9] |
| Body Protection | A fully buttoned, flame-retardant laboratory coat and a chemical-resistant apron. | This protects against skin contact and contamination of personal clothing. The apron adds an extra layer of defense against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for procedures with a high potential for aerosol generation or when handling the powder outside of a certified chemical fume hood. | Aniline and maleic acid dust can be respiratory irritants.[2][5][6] Always work within a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for handling (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid.
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit readily available that is appropriate for solid organic compounds.
Handling Protocol:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the chemical fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After completing the work, decontaminate the work area thoroughly.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a nitrogen-containing organic compound, it must be treated as hazardous waste.[10][11][12][13]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and disposable labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Workflow:
Caption: Workflow for the safe disposal of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid waste.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is foundational to scientific progress. By adopting a proactive and informed approach to safety, grounded in the established knowledge of similar chemical structures, researchers can mitigate risks and foster a secure laboratory environment. This guide serves as a starting point; always consult your institution's specific safety protocols and environmental health and safety department for guidance.
References
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Washington State University. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]
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Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
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Wikipedia. (2023, October 27). Metabolic waste. Retrieved from [Link]
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Study.com. (2016, February 15). Nitrogenous Waste | Overview & Types. Retrieved from [Link]
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Wisconsin State Laboratory of Hygiene. (n.d.). Maleic Acid Safety Data Sheet. Retrieved from [Link]
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Lumen Learning. (n.d.). Biology II: Nitrogenous Wastes. Retrieved from [Link]
-
NextSDS. (n.d.). (E)-4-{3-[(SEC-BUTYLAMINO)CARBONYL]ANILINO}-4-OXO-2-BUTENOIC ACID. Retrieved from [Link]
-
Concepts of Biology - 1st Canadian Edition. (n.d.). 22.4. Nitrogenous Wastes. Retrieved from [Link]
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Eurofins. (n.d.). Safety Data Sheet: Maleic acid. Retrieved from [Link]
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News. (2023, September 21). What are the steps in the maleic anhydride handling guide? Retrieved from [Link]
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Quora. (2018, October 14). A bottle of nitrogen has appeared in our garden. How do I dispose of this? Retrieved from [Link]
-
Covestro Solution Center. (2012, August 22). Safety Data Sheet. Retrieved from [Link]
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Atlantic Research Chemicals Ltd. (n.d.). (2E)-4-(Isobutylamino)-4-oxo-2-butenoic acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Isobutyric acid. Retrieved from [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
